Product packaging for 3-Fluoro-5-methoxyaniline(Cat. No.:CAS No. 2339-58-4)

3-Fluoro-5-methoxyaniline

Cat. No.: B1489569
CAS No.: 2339-58-4
M. Wt: 141.14 g/mol
InChI Key: BHWSRJOKTBUWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-5-methoxyaniline is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B1489569 3-Fluoro-5-methoxyaniline CAS No. 2339-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWSRJOKTBUWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654284
Record name 3-Fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2339-58-4
Record name 3-Fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-methoxyaniline: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Contemporary Organic Synthesis

3-Fluoro-5-methoxyaniline, a substituted aromatic amine, has emerged as a crucial intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a fluorine atom and a methoxy group meta-disposed to an amino functionality, offers a nuanced reactivity profile that is highly sought after in the development of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in medicinal chemistry and materials science. As a versatile synthesis intermediate, it facilitates complex organic synthesis pathways, making it an invaluable tool for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The interplay of its functional groups dictates its solubility, reactivity, and spectral characteristics.

PropertyValueSource
CAS Number 2339-58-4[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Appearance Not specified, likely a solid or liquid
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic shifts for the aromatic carbons, with the carbon atoms directly bonded to the fluorine, nitrogen, and oxygen atoms showing the most significant shifts. The carbon-fluorine coupling constants will be a key feature for structural confirmation.

  • FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-O stretching of the methoxy group, and C-F stretching, in addition to the characteristic aromatic C-H and C=C stretching vibrations.[2]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of its nitro precursor, 1-fluoro-3-methoxy-5-nitrobenzene.

Experimental Protocol: Reduction of 1-Fluoro-3-methoxy-5-nitrobenzene

This protocol is a general procedure based on standard chemical reductions of nitroarenes.

Materials:

  • 1-Fluoro-3-methoxy-5-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-3-methoxy-5-nitrobenzene in ethanol or acetic acid.

  • Add an excess of the reducing agent, either tin(II) chloride dihydrate or iron powder.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • After the initial reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly alkaline. This will precipitate the tin or iron salts.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_of_3_Fluoro_5_methoxyaniline start 1-Fluoro-3-methoxy-5-nitrobenzene reagents Reducing Agent (e.g., SnCl₂, Fe) Acid (e.g., HCl) start->reagents Reduction product This compound reagents->product caption Synthesis of this compound Sandmeyer_Reaction aniline This compound diazonium Arenediazonium Salt aniline->diazonium NaNO₂, H⁺ product Substituted Arene (e.g., Halo-, Cyano-) diazonium->product CuX (X = Cl, Br, CN) caption Sandmeyer Reaction Pathway Kinase_Inhibitor_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product aniline This compound coupling Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) aniline->coupling heterocycle Heterocyclic Core (e.g., Quinoline, Pyrimidine) heterocycle->coupling inhibitor Kinase Inhibitor (e.g., TRK, FGFR) coupling->inhibitor caption General workflow for kinase inhibitor synthesis.

References

An In-Depth Technical Guide to 3-Fluoro-5-methoxyaniline (CAS 2339-58-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxyaniline, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (also known as 3-Amino-5-fluoroanisole) is a substituted aniline that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique electronic properties conferred by the strategic placement of three distinct functional groups on the aromatic ring: a nucleophilic amino group, an electron-donating methoxy group, and a strongly electron-withdrawing fluorine atom. This specific arrangement allows for a high degree of control over regioselectivity in subsequent chemical transformations, making it a valuable precursor for creating diverse molecular scaffolds.[1]

The incorporation of a fluorine atom is a particularly noteworthy feature, as it can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[2] Consequently, this compound is a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 2339-58-4[4]
Molecular Formula C₇H₈FNO[4]
Molecular Weight 141.14 g/mol [4]
Appearance Solid, semi-solid, or liquid[5]
Boiling Point 226.2 ± 20.0 °C (Predicted)[6]
Density 1.176 ± 0.06 g/cm³ (Predicted)[6]
pKa 3.16 ± 0.10 (Predicted)[6]
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[5][6]
Spectroscopic Data Interpretation

While experimental spectroscopic data for this compound is not widely available in public databases, a predictive analysis based on its structure and data from analogous compounds can provide valuable insights for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region would likely display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around 3.8 ppm, and the amine protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would exhibit seven distinct signals. The carbon atoms attached to the fluorine and methoxy groups would show characteristic shifts, and the C-F coupling would be observable. For the analogous compound 3,5-difluoroaniline, the carbon attached to the amino group appears at approximately 147.8 ppm, while the carbons bonded to fluorine are observed around 163 ppm with a large C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom, likely as a triplet due to coupling with the two meta-protons. The chemical shift would be in the typical range for an aryl fluoride. For comparison, the ¹⁹F chemical shift of fluorobenzene is -113.15 ppm relative to CFCl₃.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and methoxy group around 2850-3100 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and a strong C-F stretching band typically observed between 1000-1400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 141.14, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, with the reduction of a nitroaromatic precursor being a common final step. A representative synthetic route is outlined below.

Representative Synthetic Pathway

A plausible and efficient synthesis starts from a readily available substituted nitrobenzene. The following diagram illustrates a conceptual workflow for the preparation of this compound.

Synthesis_Workflow A Starting Material (e.g., 1,3-Difluoro-5-nitrobenzene) B Nucleophilic Aromatic Substitution (SNAr) A->B NaOCH3, MeOH C Intermediate (3-Fluoro-5-nitroanisole) B->C D Nitro Group Reduction C->D e.g., H2, Pd/C or SnCl2, HCl E Final Product (this compound) D->E F Purification (e.g., Column Chromatography) E->F

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure adapted from established methods for the synthesis of substituted anilines.

Step 1: Synthesis of 3-Fluoro-5-nitroanisole

  • To a solution of 1,3-difluoro-5-nitrobenzene in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-fluoro-5-nitroanisole, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve 3-fluoro-5-nitroanisole in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the catalyst is filtered off through a pad of celite.

  • The filtrate is concentrated under reduced pressure to afford this compound. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups. The amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. The methoxy group is also activating and ortho-, para-directing. Conversely, the fluorine atom is deactivating via its inductive effect but is also an ortho-, para-director.

This complex electronic landscape allows for a range of selective transformations:

  • N-Functionalization: The primary amine readily undergoes acylation, alkylation, sulfonylation, and diazotization reactions, providing a handle for introducing a wide variety of substituents.

  • Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts reactions can be directed to the positions activated by the amino and methoxy groups. The precise regioselectivity will depend on the reaction conditions and the nature of the electrophile.

  • Cross-Coupling Reactions: The aniline can be converted to an aryl halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Caption: Reactivity map of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, most notably in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

Substituted anilines are prevalent scaffolds in a wide range of therapeutic agents. The presence of the fluoro and methoxy groups in this compound allows for the fine-tuning of a drug candidate's properties. For instance, a closely related analogue, 3-fluoro-4-methoxyphenyl, has been incorporated into potent inhibitors of the platelet-derived growth factor (PDGF) receptor tyrosine kinase, a target in cancer therapy.

The aniline moiety can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of kinase enzymes, a common binding motif for kinase inhibitors. The fluoromethoxy phenyl fragment can then be oriented into hydrophobic pockets of the active site, enhancing binding affinity and selectivity.

Materials Science

In materials science, fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of fluorine can alter the electronic properties, thermal stability, and processability of these materials. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel high-performance materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is possible.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a strategically important synthetic intermediate with broad applicability in medicinal chemistry and materials science. Its unique combination of functional groups provides chemists with a versatile platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in innovative research and development endeavors.

References

An In-depth Technical Guide to 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoro-5-methoxyaniline

This compound, a substituted aniline derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, featuring an aniline, a fluoro group, and a methoxy group, provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities on the aromatic ring governs its reactivity and makes it a sought-after intermediate in the pharmaceutical and materials science sectors.[1] This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in contemporary drug discovery.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is also known by synonyms such as 3-Amino-5-fluoroanisole and 5-Fluoro-m-anisidine.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and the appropriate handling and storage procedures.

PropertyValueSource
CAS Number 2339-58-4[2][3][5][6]
Molecular Formula C7H8FNO[1][2][3]
Molecular Weight 141.14 g/mol [1][2][3]
Appearance Colorless liquid or solid/semi-solid[5][6]
Boiling Point 226.2 ± 20.0 °C (Predicted)[1][3][6]
Density 1.176 ± 0.06 g/cm³ (Predicted)[1][3][6]
Flash Point 90.6 °C[1]
pKa 3.16 ± 0.10 (Predicted)[3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3][5]

Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated area.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process. One common synthetic route begins with the nitration of a substituted benzene ring, followed by reduction of the nitro group to an amine. The strategic introduction of the fluoro and methoxy groups is a key consideration in the overall synthetic design.

A representative synthesis could involve the following key transformations:

Synthesis of this compound A 1,3-Difluoro-5-nitrobenzene B 3-Fluoro-5-nitroanisole A->B  Nucleophilic Aromatic Substitution (CH3ONa, CH3OH) C This compound B->C  Reduction (e.g., H2/Pd-C or Zn/NH4Cl)

Caption: A plausible synthetic route to this compound.

In this illustrative pathway, the starting material, 1,3-difluoro-5-nitrobenzene, undergoes nucleophilic aromatic substitution with sodium methoxide. The highly electronegative fluorine atoms and the electron-withdrawing nitro group activate the ring towards nucleophilic attack. The methoxide ion preferentially displaces one of the fluorine atoms. The subsequent step involves the reduction of the nitro group to the corresponding aniline. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 over palladium on carbon) or metal-acid combinations (e.g., zinc powder in the presence of ammonium chloride).[7] The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired product.

Chemical Reactivity and Synthetic Utility

The unique arrangement of the amino, fluoro, and methoxy groups on the aromatic ring of this compound imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry.

  • The Amino Group: The primary amine functionality is a versatile handle for a wide range of chemical transformations. It can readily undergo acylation, alkylation, and diazotization reactions. The latter is particularly significant as it allows for the introduction of various substituents onto the aromatic ring via Sandmeyer or Schiemann reactions.[8]

  • The Fluoro Group: The presence of a fluorine atom significantly influences the electronic properties of the aromatic ring. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[8] This can affect the regioselectivity of further electrophilic aromatic substitution reactions and can also enhance the metabolic stability of molecules in a medicinal chemistry context.[8][9]

  • The Methoxy Group: The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. It can also be a site for ether cleavage under specific reaction conditions.

The interplay of these functional groups allows for sequential and regioselective modifications, providing access to a diverse array of complex molecules.

Reactivity of this compound A This compound B Acylation A->B Amine Reactivity C Alkylation A->C Amine Reactivity D Diazotization A->D Amine Reactivity E Electrophilic Aromatic Substitution A->E Ring Reactivity

Caption: Key reaction pathways involving this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable intermediate in pharmaceutical research.[1] The introduction of fluorine into drug candidates can often lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability and binding affinity.[8][9]

While specific drug molecules directly incorporating the this compound core may not be extensively documented in publicly available literature, its utility as a precursor is evident. For instance, substituted anilines are crucial for the synthesis of various heterocyclic systems, such as quinolines and benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[10][11] The presence of the fluoro and methoxy groups provides opportunities for further functionalization and optimization of lead compounds.

An example of a complex molecule where a similar substituted aniline moiety is utilized is P7C3-A20, a proneurogenic and neuroprotective agent.[12] Although not a direct derivative, its structure highlights the importance of substituted anilines in the synthesis of novel therapeutic agents.[12]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a comprehensive dataset is best obtained from dedicated chemical suppliers, typical characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show distinct signals for the aromatic protons and the methoxy group protons. 13C NMR would provide information on the carbon skeleton, and 19F NMR would confirm the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine, C-O stretching of the ether, and C-F stretching.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Researchers can often find and download spectroscopic data such as NMR, HPLC, and LC-MS from the websites of chemical suppliers.[13]

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its unique combination of an amine, a fluorine atom, and a methoxy group on an aromatic core provides a versatile and valuable platform for the creation of novel and complex molecules. For researchers and scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation technologies and therapeutics.

References

A Comprehensive Technical Guide to 3-Fluoro-5-methoxyaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxyaniline, a substituted aniline derivative, has emerged as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique electronic properties, imparted by the strategic placement of a fluorine atom and a methoxy group on the aromatic ring, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, a detailed examination of its synthesis, its reactivity profile, and its significant applications in the development of targeted therapeutics. As a Senior Application Scientist, the following sections are designed to offer not just procedural knowledge but also the underlying chemical principles that govern its utility, ensuring a robust and validated understanding for researchers in the field.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
CAS Number 2339-58-4[1]
Appearance Colorless liquid or solid/semi-solid[2][3]
Boiling Point 226.2 ± 20.0 °C (Predicted)[4]
Density 1.176 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 90.6 °C[4]
pKa 3.16 ± 0.10 (Predicted)[3]
Storage Keep in dark place, Inert atmosphere, 2-8°C
Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/ eye protection/ face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the electronic interplay between the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) substituents on the benzene ring.

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). It is also a nucleophilic center, allowing for reactions such as acylation, alkylation, and diazotization.

  • Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance.

  • Fluoro Group (-F): Fluorine is a unique substituent. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards EAS. However, it can also donate electron density through resonance (+R), making it an ortho-, para-director.

In this compound, the substituents are positioned meta to each other. The amino and methoxy groups are both ortho-, para-directors, while the fluorine atom is also an ortho-, para-director with a deactivating inductive effect. This substitution pattern directs electrophilic attack to the positions ortho and para to the strongly activating amino and methoxy groups, and ortho to the fluorine atom. The combined directing effects make the C2, C4, and C6 positions the most likely sites for electrophilic substitution. The fluorine atom's electron-withdrawing nature can also enhance the metabolic stability of molecules derived from this building block, a desirable property in drug design.[5]

Caption: Directing effects of substituents on this compound.

Synthesis of this compound

While several synthetic routes to substituted anilines exist, a common strategy for preparing this compound involves the reduction of a corresponding nitro compound. A plausible and industrially relevant synthesis pathway is outlined below.

Experimental Protocol: Synthesis via Reduction of 3-Fluoro-5-nitroanisole

This two-step process begins with the nitration of 3-fluoroanisole followed by the reduction of the nitro group.

Step 1: Nitration of 3-fluoroanisole to 3-fluoro-5-nitroanisole

  • To a stirred solution of 3-fluoroanisole in a suitable solvent such as sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-5-nitroanisole.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 3-fluoro-5-nitroanisole to this compound

  • Dissolve 3-fluoro-5-nitroanisole in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Subject the mixture to hydrogenation using a hydrogen source (e.g., a hydrogen balloon or a Parr hydrogenator) at a suitable pressure and temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or chromatography if necessary.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 3_fluoroanisole 3-Fluoroanisole Nitration Nitration (HNO3, H2SO4) 3_fluoroanisole->Nitration Intermediate 3-Fluoro-5-nitroanisole Nitration->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Synthesis of Osimertinib

A prominent example showcasing the importance of this compound is its use as a key intermediate in the synthesis of Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[6][7] Osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations.

In the synthesis of Osimertinib, this compound is first nitrated to form 4-fluoro-2-methoxy-5-nitroaniline. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a pyrimidine core, followed by further transformations to yield the final drug substance.[8] The presence of the fluoro and methoxy groups in the aniline precursor is crucial for the overall molecular structure and biological activity of Osimertinib.

Osimertinib_Synthesis Aniline 3-Fluoro-5- methoxyaniline Nitration Nitration Aniline->Nitration Nitroaniline 4-Fluoro-2-methoxy- 5-nitroaniline Nitration->Nitroaniline SNAr SNAr with Pyrimidine Core Nitroaniline->SNAr Intermediate Key Osimertinib Intermediate SNAr->Intermediate Further_Steps Further Transformations Intermediate->Further_Steps Osimertinib Osimertinib Further_Steps->Osimertinib

Caption: Role of this compound in Osimertinib synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic protons will exhibit splitting patterns (coupling) due to the presence of the fluorine atom and adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant.

  • FT-IR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a handle for introducing fluorine and methoxy functionalities into target molecules, which can favorably modulate their biological properties. A comprehensive understanding of its physicochemical properties, reactivity, and synthesis is essential for its effective utilization in the development of novel therapeutics. The successful application of this intermediate in the synthesis of the blockbuster drug Osimertinib underscores its significance and highlights the potential for its use in the discovery of future medicines.

References

The Strategic Role of 3-Fluoro-5-methoxyaniline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Complex Therapeutics

In the landscape of pharmaceutical sciences, the true value of a chemical entity is often measured by its versatility and the strategic advantages it confers upon a synthetic pathway. 3-Fluoro-5-methoxyaniline, a substituted aniline, is a quintessential example of such a pivotal building block. While not a therapeutic agent in itself, its unique electronic and steric properties make it an invaluable precursor in the synthesis of complex, high-value active pharmaceutical ingredients (APIs), particularly in the realm of targeted cancer therapies. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug development, designed for researchers, scientists, and professionals in the field.

The strategic placement of a fluorine atom and a methoxy group on the aniline scaffold is not a matter of synthetic convenience but a deliberate design choice. The fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability and binding affinity of the final drug molecule to its biological target.[1] Concurrently, the methoxy group modulates the electronic environment of the aromatic ring, influencing its reactivity and providing additional points of interaction within a protein's binding pocket. It is this synergy of substituents that positions this compound as a sought-after intermediate in the synthesis of sophisticated molecular architectures.[1][2]

Physicochemical Properties and SMILES Notation

A foundational understanding of a molecule begins with its structural and physical characteristics. The canonical SMILES (Simplified Molecular Input Line Entry System) notation for this compound is COC1=CC(=CC(=C1)N)F . This notation provides a linear, text-based representation of the molecule's two-dimensional structure.

A summary of its key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource
CAS Number 2339-58-4--INVALID-LINK--
Molecular Formula C₇H₈FNO--INVALID-LINK--
Molecular Weight 141.14 g/mol --INVALID-LINK--
Appearance Clear, almost colorless liquidN/A
Boiling Point 226.2 ± 20.0 °CN/A
Density 1.176 ± 0.06 g/cm³N/A

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 3-fluoro-5-nitroanisole. This transformation is a robust and well-established reaction in organic chemistry, often employing metal catalysts. The following protocol is a representative, self-validating system for this synthesis.

Experimental Protocol: Reduction of 3-fluoro-5-nitroanisole

Objective: To synthesize this compound by the reduction of 3-fluoro-5-nitroanisole.

Materials:

  • 3-Fluoro-5-nitroanisole

  • Methanol (MeOH)

  • Zinc powder (Zn)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-5-nitroanisole in methanol.

  • Addition of Reagents: To the stirred solution, add zinc powder and saturated ammonium chloride solution in portions. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove insoluble impurities.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove methanol.

  • Extraction: Perform a liquid-liquid extraction on the residue with ethyl acetate and a saturated saline solution.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford this compound as a yellow solid.

SynthesisWorkflow Start 3-Fluoro-5-nitroanisole in Methanol Reagents Add Zinc powder and sat. aq. NH4Cl solution Start->Reagents Stir Stir at RT for 5h Reagents->Stir Filter Filter through Diatomaceous Earth Stir->Filter Concentrate1 Concentrate under reduced pressure Filter->Concentrate1 Extract Liquid-Liquid Extraction (EtOAc/Saline) Concentrate1->Extract Dry Dry organic phase (MgSO4) Extract->Dry Concentrate2 Concentrate under reduced pressure Dry->Concentrate2 Purify Silica Gel Column Chromatography Concentrate2->Purify Product This compound Purify->Product EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds to Osimertinib Osimertinib (EGFR TKI) Osimertinib->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

References

A Guide to the Discovery and History of Fluorinated Anilines: From Chemical Curiosities to Cornerstone Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated anilines represent a class of compounds that have evolved from niche laboratory curiosities to indispensable building blocks in modern chemical industries, most notably in pharmaceutical and agrochemical development. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, have profound effects on molecular basicity, metabolic stability, and binding interactions. This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated anilines. We will trace the origins from the initial challenges of organofluorine chemistry to the seminal synthetic breakthroughs that enabled their practical synthesis, such as the Balz-Schiemann reaction. Furthermore, this guide will dissect the critical impact of fluorination on the aniline scaffold's properties and chronicle the rise of these compounds as privileged structures in drug design, culminating in a discussion of their role in blockbuster therapeutics.

Introduction: The Dawn of a New Element in Organic Chemistry

The field of organofluorine chemistry began not with ease, but with considerable challenge. The isolation of elemental fluorine by Henri Moissan in 1886 unveiled an element of extreme reactivity, making its controlled incorporation into organic molecules a formidable task for early chemists. However, the allure of the carbon-fluorine (C-F) bond—the strongest single bond to carbon in organic chemistry—drove persistent investigation. This remarkable bond strength suggested that fluorinated organic compounds would possess exceptional thermal and metabolic stability. It was this promise that set the stage for the exploration of fluoroaromatics, with fluorinated anilines eventually emerging as a class of compounds with unparalleled utility. This guide traces the scientific journey of fluorinated anilines, from their initial synthesis to their current status as high-value intermediates in modern science.

The First Forays: Early Synthesis of Fluoroaromatics and the Balz-Schiemann Breakthrough

While the first organofluorine compound, fluoromethane, was reported in the 1830s, the reliable synthesis of fluoroaromatics remained elusive for decades. Early methods were often hazardous and lacked general applicability.

A pivotal breakthrough occurred in 1927 when German chemists Günther Balz and Günther Schiemann discovered the reaction that now bears their names.[1] The Balz-Schiemann reaction was the first practical and general method for introducing a fluorine atom onto an aromatic ring and became the cornerstone for the synthesis of fluorinated anilines and other fluoroaromatics.[1][2] The reaction proceeds via the diazotization of a primary aromatic amine (like aniline) with nitrous acid in the presence of fluoroboric acid (HBF₄).[2][3] This forms a relatively stable and often isolable aryl diazonium tetrafluoroborate salt.[4][5] Subsequent thermal decomposition of this salt yields the desired aryl fluoride, with nitrogen gas and boron trifluoride as byproducts.[1][3][5]

The significance of this discovery cannot be overstated; it provided a controlled and predictable pathway to aryl fluorides, avoiding the violent and unselective nature of direct fluorination.[1][2]

Fig 1: The Balz-Schiemann Reaction Workflow.

Evolution of Synthetic Strategies

While the Balz-Schiemann reaction was revolutionary, its scalability was sometimes hampered by the need for high temperatures and the potential for exothermic decomposition of the diazonium salts.[4] This spurred the development of alternative and complementary synthetic routes.

  • Nitration-Reduction Sequence : A straightforward, two-step approach involves the nitration of a pre-existing fluoroaromatic compound (e.g., fluorobenzene) followed by the chemical reduction of the resulting nitro group to an amine. This method is particularly useful when the starting fluoroaromatic is readily available.

Fig 2: Synthesis of Fluoroaniline via Nitration-Reduction.
  • Halogen Exchange (Halex) Reaction : This process has become a vital industrial method, especially for activated aromatic systems. It involves the nucleophilic substitution of a chlorine or bromine atom with fluoride, often using alkali metal fluorides like KF. The reaction is most efficient when the halogen is positioned ortho or para to a strong electron-withdrawing group, such as a nitro group. For example, 2,4-dichloronitrobenzene can be converted to 2,4-difluoronitrobenzene, which is then reduced to 2,4-difluoroaniline.

  • Modern Methodologies : Contemporary organic synthesis has introduced milder and more efficient protocols. These include photochemical variants of the Balz-Schiemann reaction that proceed at lower temperatures and the development of continuous flow reactors to safely handle potentially hazardous diazonium intermediates on a large scale.[4][6][7]

The Physicochemical Impact of Fluorination on the Aniline Scaffold

The substitution of a hydrogen atom with fluorine dramatically alters the electronic properties of the aniline molecule, which is fundamental to its utility in drug design.

Modulation of Basicity (pKa)

Aniline is a weak base, with the lone pair of electrons on the nitrogen atom being partially delocalized into the aromatic pi-system.[8] The introduction of a highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the ring and, consequently, from the nitrogen atom. This reduces the availability of the lone pair to accept a proton, thereby decreasing the basicity of the amine. This effect is reflected in the pKa of the conjugate acid (the anilinium ion); a lower pKa value signifies a weaker base.

CompoundpKa of Conjugate Acid
Aniline4.61 - 4.63
2-Fluoroaniline3.20
3-Fluoroaniline3.50
4-Fluoroaniline4.65
Table 1: Comparison of the pKa values of the conjugate acids of aniline and its monofluorinated isomers. A lower pKa indicates weaker basicity of the parent aniline.[8][9][10][11][12][13][14]

The data shows that fluorine substitution at the ortho and meta positions significantly reduces basicity due to the strong inductive effect. The effect is less pronounced at the para position, where the electron-donating resonance effect of the fluorine atom partially counteracts its inductive pull. This ability to finely tune the pKa of the amino group is a critical tool for medicinal chemists seeking to optimize drug absorption and target binding.

Enhancement of Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. The oxidative metabolism of aromatic rings, often mediated by cytochrome P450 (CYP) enzymes, is a common pathway for drug clearance in the body. This process typically involves the hydroxylation of a C-H bond.

The C-F bond, being significantly stronger than a C-H bond, is highly resistant to this enzymatic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" this metabolic pathway. This steric and electronic blockade increases the drug's half-life, improves its bioavailability, and can lead to a more consistent and predictable pharmacokinetic profile.

Fig 3: Conceptual diagram of metabolic blocking by fluorine.

Applications in Drug Discovery: A Privileged Scaffold

The unique properties conferred by fluorine make fluorinated anilines highly valuable precursors, or "privileged fragments," in drug discovery. Their modulated basicity can improve cell permeability and target engagement, while enhanced metabolic stability leads to better drug exposure.

A prominent example is Gefitinib (Iressa) , a tyrosine kinase inhibitor used in the treatment of certain lung cancers. Gefitinib's structure incorporates a 3-chloro-4-fluoroaniline moiety.[15] X-ray crystallography studies have revealed that this substituted aniline ring fits snugly into a hydrophobic pocket of the target enzyme, the epidermal growth factor receptor (EGFR).[15] The fluorine atom, in particular, makes favorable interactions within this pocket, contributing to the drug's high potency and specificity.[15] The development of such targeted therapies highlights the critical role that fluorinated anilines play in modern medicinal chemistry.

Experimental Protocol: Synthesis of 4-Fluoroaniline via the Balz-Schiemann Reaction

The following is a representative, literature-based protocol for the classic synthesis of 4-fluoroaniline from 4-bromoaniline, illustrating the principles of the Balz-Schiemann reaction. (Note: This is an illustrative protocol. All laboratory work should be conducted with appropriate safety precautions and after consulting primary literature.)

Materials:

  • 4-Bromoaniline

  • Fluoroboric acid (HBF₄, 50% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Diazotization: 4-Bromoaniline is dissolved in a mixture of fluoroboric acid and water, and cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 10 °C. The formation of the diazonium salt is observed as a precipitate.

  • Isolation of the Diazonium Salt: The resulting slurry is stirred in the cold for 30 minutes. The precipitated 4-bromobenzenediazonium fluoroborate is collected by vacuum filtration, washed with cold water, cold ethanol, and finally diethyl ether. The salt is then dried under vacuum.

  • Thermal Decomposition: The dry diazonium salt is heated gently in a flask. The decomposition begins, evolving nitrogen and boron trifluoride gases, and the product, 4-bromofluorobenzene, is distilled directly from the reaction mixture.

  • Work-up: The distilled product is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, then with water. The organic layer is dried over anhydrous magnesium sulfate.

  • Final Conversion (Not shown in Balz-Schiemann for fluoroaniline): To obtain 4-fluoroaniline from the resulting 4-bromofluorobenzene, a subsequent nucleophilic substitution or cross-coupling reaction (e.g., Buchwald-Hartwig amination) would be required to replace the bromine with an amino group. The direct Balz-Schiemann reaction on an aminobenzoic acid, followed by a Curtius or Hofmann rearrangement, is an alternative pathway to directly access a fluoroaniline.

Conclusion

The history of fluorinated anilines is a testament to the power of synthetic innovation in driving scientific progress. From the landmark discovery of the Balz-Schiemann reaction, which first unlocked their practical synthesis, these molecules have become fundamental tools for scientists. The ability to strategically install a fluorine atom onto the aniline scaffold provides a powerful method for fine-tuning molecular properties—modulating basicity, blocking metabolic pathways, and enhancing binding affinity. As such, fluorinated anilines have secured their place as cornerstone building blocks in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials, and their importance will undoubtedly continue to grow.

References

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Fluoro-5-methoxyaniline (CAS No. 2339-58-4). As a key organic intermediate in the synthesis of complex molecules for pharmaceuticals and advanced materials, a thorough understanding of its structural and electronic characteristics is paramount.[1] This document synthesizes fundamental spectroscopic principles with data from analogous compounds to present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this compound are not widely published, this guide offers a robust predictive analysis to aid researchers in its identification and utilization.

Introduction and Molecular Overview

This compound, with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol , is a substituted aniline derivative with significant potential in organic synthesis.[2][3] The strategic placement of a fluorine atom, a methoxy group, and an amino group on the benzene ring creates a unique electronic environment and provides multiple reactive sites. The fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the amino and methoxy groups are versatile functional handles for a variety of organic transformations.[4]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 2339-58-4PubChem[3]
Molecular Formula C₇H₈FNOPubChem[3]
Molecular Weight 141.14 g/mol PubChem[3]
Boiling Point ~226.2 °CECHEMI[5]
Density ~1.176 g/cm³ECHEMI[5]
Flash Point ~90.6 °CUnderstanding the Chemical Properties of this compound[6]

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on established substituent effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, and the methoxy group (-OCH₃) is also electron-donating, which tend to shield the aromatic protons, shifting them upfield. Conversely, the fluorine atom is strongly electronegative and exerts an electron-withdrawing inductive effect, causing a deshielding effect (downfield shift), particularly on nearby protons.

Expected Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
-NH₂3.5 - 4.5Broad singlet-The protons of the primary amine are exchangeable and often appear as a broad signal. The chemical shift can vary with solvent and concentration.
-OCH₃~3.7 - 3.9Singlet-The three equivalent protons of the methoxy group will appear as a singlet.
Ar-H2~6.2 - 6.4Doublet of doublets (or triplet)JH-H ≈ 2-3 Hz, JH-F ≈ 2-3 HzThis proton is ortho to the strongly donating amino group and meta to the methoxy and fluoro groups.
Ar-H4~6.1 - 6.3Doublet of doubletsJH-H ≈ 2-3 Hz, JH-F ≈ 8-10 HzThis proton is ortho to the fluoro group and will show a larger coupling constant with fluorine. It is also meta to the amino and methoxy groups.
Ar-H6~6.0 - 6.2Doublet of doublets (or triplet)JH-H ≈ 2-3 Hz, JH-F ≈ 2-3 HzThis proton is situated between the two electron-donating groups (ortho to both), leading to significant shielding and an upfield shift.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The amino and methoxy groups cause a strong upfield shift (shielding) for the ipso-carbons and the carbons ortho and para to them. The fluorine atom causes a large downfield shift (deshielding) of the carbon it is attached to (C-3) and also induces C-F coupling.

Expected Chemical Shifts and Couplings:

Carbon(s)Predicted Chemical Shift (δ, ppm)C-F Coupling (JC-F, Hz)Rationale
-OCH₃~55-Typical chemical shift for a methoxy group on an aromatic ring.
C-1~148~2-3The carbon attached to the amino group is deshielded by the nitrogen but shielded by the overall electron-donating nature. A small meta C-F coupling is expected.
C-2~95~2-3This carbon is ortho to the amino group and meta to both the fluoro and methoxy groups, resulting in significant shielding.
C-3~164~240-250 (¹JC-F)The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant and will be significantly deshielded.
C-4~98~10-12This carbon is ortho to the fluoro group and para to the amino group, leading to shielding. A two-bond C-F coupling is expected.
C-5~162~12-15The carbon attached to the methoxy group is deshielded by the oxygen. A two-bond C-F coupling is expected.
C-6~102~2-3This carbon is ortho to the amino and methoxy groups and meta to the fluoro group, leading to strong shielding.

Experimental Protocol for ¹³C NMR:

  • Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Use proton decoupling to simplify the spectrum to singlets (unless C-F coupling is being specifically investigated).

  • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Process and reference the data as with the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration Type
N-H (amine)3300 - 3500Medium-StrongSymmetric and asymmetric stretching (two bands expected for a primary amine)
C-H (aromatic)3000 - 3100Medium-WeakStretching
C-H (aliphatic, -OCH₃)2850 - 3000MediumStretching
C=C (aromatic)1580 - 1620Medium-StrongRing stretching
N-H (amine)1550 - 1650Medium-StrongScissoring (bending)
C-O (ether)1200 - 1300StrongAsymmetric stretching
C-F (aryl fluoride)1100 - 1250StrongStretching
C-O (ether)1000 - 1100MediumSymmetric stretching
C-H (aromatic)700 - 900StrongOut-of-plane bending (substitution pattern dependent)

Experimental Protocol for IR Spectroscopy:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of this compound upon electron ionization would likely proceed through several key pathways.

G M [M]⁺· m/z = 141 M_minus_CH3 [M - CH₃]⁺ m/z = 126 M->M_minus_CH3 - ·CH₃ M_minus_HCN [M - HCN]⁺· m/z = 114 M->M_minus_HCN - HCN M_minus_CO [M - CH₃ - CO]⁺ m/z = 98 M_minus_CH3->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

  • Molecular Ion (M⁺): The most intense peak in the high m/z region is expected to be the molecular ion peak at m/z = 141.[3]

  • Loss of a Methyl Radical ([M-15]⁺): A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, which would result in a fragment at m/z = 126.

  • Loss of Carbon Monoxide ([M-15-28]⁺): The fragment at m/z = 126 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z = 98.

  • Loss of Hydrogen Cyanide ([M-27]⁺): Anilines can undergo fragmentation by losing hydrogen cyanide (HCN) from the aromatic ring and the amino group, leading to a fragment at m/z = 114.

Experimental Protocol for Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionize the sample using a suitable technique, such as Electron Ionization (EI) for fragmentation analysis.

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Record the mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Conclusion

The spectroscopic characterization of this compound is crucial for its effective use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the expected spectral features, researchers can confidently identify and assess the purity of this important synthetic intermediate, facilitating its application in the development of novel pharmaceuticals and functional materials.

References

Methodological & Application

Application Note: Regioselective Electrophilic Substitution of 3-Fluoro-5-methoxyaniline for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-methoxyaniline is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—featuring a strongly activating amino group, a strongly activating methoxy group, and a deactivating but ortho-para directing fluoro group—presents a nuanced challenge in controlling the regioselectivity of electrophilic aromatic substitution (EAS). Mastering the reactivity of this scaffold allows for the efficient construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1] This guide provides a detailed exploration of the electronic factors governing its reactivity and offers robust protocols for key electrophilic substitution reactions.

Decoding the Reactivity Profile: A Triad of Influences

The outcome of any electrophilic aromatic substitution on this compound is determined by the complex interplay between its three substituents. Understanding their individual and collective directing effects is paramount for predicting and controlling reaction outcomes.

  • Amino Group (-NH₂): A powerful activating group and an ortho, para-director. It dramatically increases the electron density of the aromatic ring through a strong positive mesomeric effect (+M), making the ring highly nucleophilic.

  • Methoxy Group (-OCH₃): Also a strong activating group and an ortho, para-director due to its +M effect.[2] It donates lone-pair electrons to the ring, enhancing reactivity.

  • Fluoro Group (-F): An anomalous case. It is a deactivating group due to its strong negative inductive effect (-I), which withdraws electron density through the sigma bond. However, it is an ortho, para-director because of a competing, albeit weaker, +M effect where its lone pairs are donated to the ring.[3][4][5]

Predicting Regioselectivity: The positions C2, C4, and C6 are activated for electrophilic attack.

  • C2: Ortho to both the -NH₂ and -OCH₃ groups. This position is electronically very rich and highly activated.

  • C4: Para to the -NH₂ group and ortho to the -F group. This position is also strongly activated.

  • C6: Ortho to the -NH₂ group and ortho to the -F group. This position is activated, but the proximity to the electronegative fluorine makes it slightly less favorable than C4.

The powerful activating effects of the amino and methoxy groups dominate, making the positions ortho and para to them the most probable sites for substitution.[2][6][7][8] The final regiochemical outcome often depends on the steric bulk of the electrophile and the precise reaction conditions.

Figure 1. Competing directing effects on the aniline ring.

General Protocol Considerations: The Role of Amine Protection

The high reactivity of the aniline amino group can lead to undesirable side reactions, such as oxidation or polysubstitution. Furthermore, in reactions like Friedel-Crafts acylation, the basic amino group can react with the Lewis acid catalyst, deactivating the ring entirely.[9]

To mitigate these issues, the amino group is often temporarily protected, most commonly as an acetamide. This is achieved through acetylation.[10]

Why Acetylation is Crucial:

  • Moderates Reactivity: The acetamido group (-NHCOCH₃) is still an activating ortho, para-director, but it is significantly less powerful than the amino group. This helps prevent polysubstitution and allows for more controlled, selective reactions.

  • Prevents Catalyst Deactivation: The amide nitrogen is much less basic than the amine nitrogen, preventing adverse reactions with Lewis acid catalysts.[9]

  • Prevents Oxidation: The protected amine is more resistant to oxidation, which is a common side reaction during nitration.

The acetyl group can be easily removed later by acid or base hydrolysis to regenerate the amine.

Figure 2. General workflow for controlled electrophilic substitution.

Protocols for Key Electrophilic Substitutions

A. Acetylation (Amine Protection)

This protocol converts the highly reactive aniline into a more manageable acetamide.

Protocol:

  • Setup: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An initial exothermic reaction may be observed.[9]

  • Reaction: Gently warm the mixture for 10-15 minutes to ensure complete reaction.

  • Isolation: Pour the warm solution into a beaker of cold water with vigorous stirring. The N-(3-fluoro-5-methoxyphenyl)acetamide product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed if higher purity is needed.[10]

B. Bromination

Bromination introduces a bromine atom, a versatile handle for further functionalization via cross-coupling reactions.[11] Using a mild brominating agent like N-bromosuccinimide (NBS) is recommended to prevent over-reaction.

Protocol (on protected aniline):

  • Setup: Dissolve N-(3-fluoro-5-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or DMF in a flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

C. Nitration

Nitration is a foundational reaction for introducing a nitro group, which can then be reduced to an amine, enabling further diversification. Direct nitration of anilines is often problematic, making the use of the protected acetamide essential.[12][13]

Protocol (on protected aniline):

  • Setup: Dissolve N-(3-fluoro-5-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid and cool the mixture in an ice bath to 0-5 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the temperature low.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 10 °C.

  • Reaction: Stir the reaction at low temperature for 30-60 minutes.

  • Workup: Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The product is typically a mixture of ortho- and para-isomers, which may require chromatographic separation.

Reaction Electrophile Typical Reagents Key Conditions Expected Major Product(s)
Acetylation Acetyl cation (CH₃CO⁺)Acetic Anhydride (Ac₂O), Acetic AcidMild heatingN-(3-fluoro-5-methoxyphenyl)acetamide
Bromination Bromonium ion (Br⁺)N-Bromosuccinimide (NBS), Acetic AcidRoom Temperature4-Bromo-3-fluoro-5-methoxyaniline (after deprotection)
Nitration Nitronium ion (NO₂⁺)HNO₃, H₂SO₄, Acetic Acid0-10 °C4-Nitro-3-fluoro-5-methoxyaniline (after deprotection)

Applications in Drug Discovery

The substituted this compound derivatives are valuable intermediates in the synthesis of APIs. The strategic placement of fluoro and methoxy groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. For instance, fluorinated anilines are core components in various kinase inhibitors and other targeted therapies. The ability to selectively introduce additional functionality through the protocols described above opens a pathway to novel compound libraries for drug screening and development.[1][14]

Conclusion

The electrophilic substitution of this compound is a study in controlled reactivity. By understanding the directing effects of the resident functional groups and employing a robust amine protection strategy, researchers can selectively functionalize this versatile building block. The protocols outlined in this guide provide a reliable foundation for synthesizing a wide range of substituted aniline derivatives, paving the way for innovations in medicinal chemistry and materials science.

References

The Strategic deployment of 3-Fluoro-5-methoxyaniline in the Synthesis of Advanced Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the versatile applications of 3-Fluoro-5-methoxyaniline in the synthesis of contemporary pharmaceuticals. This uniquely substituted aniline serves as a critical building block for medicinal chemists, offering a combination of electronic and steric properties that are highly advantageous in the design of targeted therapies. We will delve into the rationale behind its use, detailed synthetic protocols for key pharmaceutical classes, and the underlying chemical principles that govern its reactivity.

Introduction: The Significance of Fluorine and Methoxy Moieties in Drug Design

The strategic incorporation of fluorine atoms and methoxy groups into pharmaceutical scaffolds is a well-established strategy in modern drug discovery. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile by blocking sites of metabolism and altering electronic properties. The methoxy group, an electron-donating substituent, can modulate a compound's solubility, lipophilicity, and hydrogen-bonding capacity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound presents a unique constellation of these features on a reactive aniline core, making it a valuable synthon for a range of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[1]

Application in the Synthesis of Kinase Inhibitors: The Case of Osimertinib Analogs

Kinase inhibitors have revolutionized the treatment of various cancers. The aniline moiety is a common feature in many of these drugs, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. The substitution pattern on the aniline ring is crucial for achieving high potency and selectivity.

While various substituted anilines are employed in the synthesis of the third-generation EGFR inhibitor Osimertinib, the use of a 3-fluoro-5-methoxy substituted aniline provides a clear example of how this building block can be integrated into the synthesis of potent kinase inhibitors. The following is a representative synthetic approach.

Rationale for Use

The 3-fluoro and 5-methoxy substituents on the aniline ring in this context serve several purposes:

  • Modulation of pKa: The electron-withdrawing fluorine atom lowers the pKa of the aniline nitrogen, which can fine-tune its basicity and interaction with the target protein.

  • Metabolic Stability: The fluorine atom can block potential sites of oxidative metabolism on the aromatic ring, leading to an improved pharmacokinetic profile.

  • Conformational Control: The substituents can influence the preferred conformation of the molecule, potentially leading to a more favorable binding orientation in the kinase active site.

Synthetic Workflow for a Pyrimidine-Based Kinase Inhibitor Core

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for a pyrimidine-based kinase inhibitor, starting from this compound.

G cluster_0 Synthesis of N-(3-Fluoro-5-methoxyphenyl)pyrimidin-4-amine Intermediate A This compound C Buchwald-Hartwig Amination A->C B 4-Chloropyrimidine B->C D N-(3-Fluoro-5-methoxyphenyl)pyrimidin-4-amine C->D Formation of C-N bond

Caption: Synthetic workflow for a key kinase inhibitor intermediate.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with a 4-chloropyrimidine derivative, a common core in many kinase inhibitors.

Materials:

  • This compound

  • 4-Chloropyrimidine derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the 4-chloropyrimidine derivative (1.1 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(3-fluoro-5-methoxyphenyl)pyrimidin-4-amine intermediate.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the efficient oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step in Buchwald-Hartwig aminations.[2][3]

  • Base: Cesium carbonate is a common base used in these couplings. It is strong enough to deprotonate the amine but generally compatible with a wide range of functional groups.

  • Solvent: Anhydrous and degassed 1,4-dioxane is used as the solvent to prevent quenching of the catalyst and unwanted side reactions.

Data Summary Table:

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XantphosEfficient for C-N cross-coupling with aryl chlorides.
Base Cs₂CO₃Effective base with good functional group tolerance.
Solvent Anhydrous 1,4-dioxaneAprotic solvent, prevents catalyst deactivation.
Temperature 100-110 °CProvides sufficient energy for catalytic turnover.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of the palladium catalyst.

Application in the Synthesis of Triazine-Based Pharmaceuticals

1,3,5-Triazine derivatives are another important class of pharmaceuticals with a wide range of biological activities, including anticancer and antiviral properties. The synthesis of substituted triazines often involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. This compound can be effectively employed as a nucleophile in this process.

Synthetic Workflow for Disubstituted Triazines

The following diagram outlines the stepwise synthesis of a disubstituted triazine, highlighting the controlled, temperature-dependent reactivity of cyanuric chloride.

G cluster_1 Stepwise Synthesis of a Disubstituted Triazine A Cyanuric Chloride C Monosubstituted Dichlorotriazine A->C First Substitution B Nucleophile 1 (e.g., Ammonia) 0-5 °C B->C E Disubstituted Monochlorotriazine C->E Second Substitution D This compound Room Temperature D->E

Caption: Stepwise synthesis of a disubstituted triazine.

Detailed Protocol: Sequential Nucleophilic Substitution

This protocol describes the synthesis of a disubstituted triazine derivative using this compound.

Materials:

  • Cyanuric chloride

  • Ammonia (aqueous solution)

  • This compound

  • Acetone

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

  • Dissolve cyanuric chloride (1.0 eq) in acetone at 0-5 °C.

  • Slowly add an aqueous solution of ammonia (1.1 eq) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 1-2 hours at 0-5 °C.

  • Monitor the reaction by TLC. Upon completion, filter the white precipitate, wash with cold water, and dry to obtain the monosubstituted product.

Step 2: Synthesis of 2-amino-4-(3-fluoro-5-methoxyphenylamino)-6-chloro-1,3,5-triazine

  • Suspend the 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq) in acetone.

  • Add a solution of this compound (1.0 eq) in acetone.

  • Add an aqueous solution of Na₂CO₃ (1.1 eq) to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure disubstituted triazine.

Causality Behind Experimental Choices:

  • Temperature Control: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first substitution is carried out at a low temperature to ensure monosubstitution. The second substitution requires a slightly higher temperature (room temperature) to proceed at a reasonable rate.[4]

  • Base: Sodium carbonate is used to neutralize the hydrochloric acid generated during the nucleophilic substitution, driving the reaction to completion.

  • Solvent: Acetone is a suitable solvent for this reaction as it dissolves the starting materials and is relatively inert under the reaction conditions.

Data Summary Table:

Reaction StepTemperatureKey ReagentRationale
First Substitution 0-5 °CAmmoniaControlled monosubstitution of cyanuric chloride.
Second Substitution Room Temp.This compoundIntroduction of the desired aniline moiety.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceuticals. Its unique substitution pattern allows for the fine-tuning of the physicochemical and pharmacological properties of the target molecules. The protocols and discussions presented in this guide highlight its utility in the synthesis of kinase inhibitors and triazine-based compounds, providing a foundation for researchers and drug development professionals to leverage this important intermediate in their synthetic endeavors. The principles outlined here can be extended to the synthesis of a wide range of other pharmaceutical agents, underscoring the strategic importance of this compound in modern medicinal chemistry.

References

Application Notes and Protocols: 3-Fluoro-5-methoxyaniline as a Key Intermediate in the Synthesis of the EGFR Inhibitor Rociletinib (CO-1686)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoro-5-methoxyaniline in Targeted Therapy

This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group meta to the amino functionality, offers a combination of electronic and steric properties that are advantageous in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate the molecule's electronic properties and solubility.[2][3]

This document provides a detailed application note and a step-by-step protocol for the utilization of this compound as a key intermediate in the synthesis of Rociletinib (CO-1686), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[4][5] Rociletinib is an irreversible kinase inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M resistance mutation.[4] The protocols described herein are based on established synthetic routes and are intended to provide a comprehensive guide for researchers in the field of drug discovery and development.

The Role of this compound in the Synthesis of Rociletinib

The synthesis of Rociletinib involves the construction of a complex heterocyclic scaffold, and this compound provides a crucial substituted aniline core. The synthetic strategy hinges on the sequential reaction of the amino group and the aromatic ring of this intermediate to build the final drug molecule. The presence of the fluoro and methoxy groups on the aniline ring is not merely incidental; these substituents play a significant role in the biological activity of Rociletinib by influencing its binding to the EGFR kinase domain and its overall pharmacokinetic profile.

Synthetic Pathway Overview

The overall synthetic route to Rociletinib from this compound can be conceptualized as a multi-step process involving the formation of a key pyrimidine intermediate, followed by coupling and functionalization to introduce the acrylamide "warhead" responsible for the irreversible inhibition of EGFR.

Synthetic_Pathway A This compound B N-(3-Fluoro-5-nitrophenyl)acetamide (Intermediate 1) A->B Nitration & Acetylation C 3-Fluoro-5-nitroaniline (Intermediate 2) B->C Deacetylation D Coupling with Pyrimidine Moiety (Intermediate 3) C->D Nucleophilic Aromatic Substitution E Reduction of Nitro Group (Intermediate 4) D->E Reduction F Acrylamide Formation (Rociletinib) E->F Acylation

Caption: Synthetic workflow for Rociletinib from this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Rociletinib, starting from this compound.

Part 1: Synthesis of 3-Fluoro-5-nitroaniline (Intermediate 2)

This initial phase focuses on the introduction of a nitro group, which is a key functional handle for subsequent coupling reactions.

Step 1a: Nitration and Acetylation to N-(3-Fluoro-5-nitrophenyl)acetamide (Intermediate 1)

  • Rationale: Direct nitration of anilines can be challenging due to the activating and oxidatively sensitive nature of the amino group. Acetylation of the amine protects it from oxidation and helps to control the regioselectivity of the nitration. The acetyl group can be easily removed in a subsequent step.

Protocol:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in acetic anhydride (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-Fluoro-5-nitrophenyl)acetamide.

Step 1b: Deacetylation to 3-Fluoro-5-nitroaniline (Intermediate 2)

  • Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to liberate the free amine, which is necessary for the subsequent coupling reaction.

Protocol:

  • Suspend N-(3-Fluoro-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-5-nitroaniline.

Part 2: Synthesis of Rociletinib

This part of the synthesis involves the coupling of the nitroaniline intermediate with the pyrimidine core and subsequent functional group manipulations to yield the final API.

Step 2a: Coupling with 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • Rationale: This is a nucleophilic aromatic substitution (SNA_r) reaction where the amino group of 3-fluoro-5-nitroaniline displaces one of the chlorine atoms on the pyrimidine ring. The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for this substitution.

Protocol:

  • In a sealed tube, combine 3-Fluoro-5-nitroaniline (1.0 eq), 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in n-butanol.

  • Heat the mixture to 100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled intermediate.

Step 2b: Coupling with 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline

  • Rationale: The remaining chlorine on the pyrimidine ring is displaced by another amine in a second S_NAr reaction to build the core structure of Rociletinib.

Protocol:

  • Combine the product from Step 2a (1.0 eq) and 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline (1.2 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add a base, such as cesium carbonate (1.5 eq), to the mixture.

  • Heat the reaction to 110 °C and stir for 8-12 hours.

  • Cool the mixture, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the nitro-substituted Rociletinib precursor.

Step 2c: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which will then be acylated to form the acrylamide "warhead."

Protocol:

  • Dissolve the nitro-substituted precursor (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the aniline intermediate.

Step 2d: Acrylamide Formation (Final Step)

  • Rationale: The newly formed aniline is acylated with acryloyl chloride to introduce the reactive acrylamide group, which is essential for the irreversible binding of Rociletinib to the EGFR kinase.

Protocol:

  • Dissolve the aniline intermediate from Step 2c (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain Rociletinib.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1aThis compoundN-(3-Fluoro-5-nitrophenyl)acetamideAcetic anhydride, HNO₃, H₂SO₄85-90%
1bN-(3-Fluoro-5-nitrophenyl)acetamide3-Fluoro-5-nitroanilineHCl, Ethanol90-95%
2a3-Fluoro-5-nitroanilineCoupled Intermediate2,4-dichloro-5-(trifluoromethyl)pyrimidine, DIPEA70-80%
2bCoupled IntermediateNitro-Rociletinib Precursor4-(4-acetylpiperazin-1-yl)-2-methoxyaniline, Cs₂CO₃60-70%
2cNitro-Rociletinib PrecursorAniline IntermediateFe, NH₄Cl80-90%
2dAniline IntermediateRociletinibAcryloyl chloride, Triethylamine75-85%

Visualization of Key Interactions

Rociletinib_Binding cluster_EGFR EGFR Kinase Domain (T790M) Cys797 Cysteine 797 Met790 Methionine 790 (Gatekeeper) Rociletinib Rociletinib Rociletinib->Cys797 Covalent Bond Formation (Acrylamide Warhead) Rociletinib->Met790 Favorable van der Waals Interactions (Fluorophenyl Moiety)

References

Protocols for N-Alkylation of 3-Fluoro-5-methoxyaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 3-fluoro-5-methoxyaniline, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The strategic introduction of alkyl groups to the nitrogen atom of this aniline derivative is a critical step in the development of novel molecular entities. This document explores several robust methodologies, offering insights into the rationale behind experimental choices and providing step-by-step procedures for successful synthesis, purification, and characterization.

Introduction to the N-Alkylation of this compound

This compound possesses a unique electronic profile due to the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the aromatic ring. This substitution pattern influences the nucleophilicity of the amino group, which is a key consideration in planning N-alkylation reactions. While the methoxy group enhances reactivity, the fluorine atom can modulate the basicity and nucleophilicity of the nitrogen, potentially requiring carefully optimized reaction conditions.

This guide details three primary strategies for the N-alkylation of this compound:

  • Classical Nucleophilic Substitution: A direct approach involving the reaction with alkyl halides.

  • Reductive Amination: A versatile method that proceeds through an imine intermediate formed from an aldehyde or ketone.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Each section will provide a detailed protocol, a discussion of the underlying mechanism, and key considerations for successful execution.

Section 1: Classical N-Alkylation via Nucleophilic Substitution

This method relies on the direct reaction of this compound with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base. The primary challenge with this approach is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is employed to neutralize the resulting ammonium salt, regenerating the neutral N-alkylated product.

Experimental Protocol: N-Ethylation of this compound

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • While stirring the suspension at room temperature, add ethyl iodide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-ethyl-3-fluoro-5-methoxyaniline.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation:

ParameterCondition
Substrate This compound
Alkylating Agent Ethyl Iodide
Base Potassium Carbonate
Solvent Acetonitrile
Temperature 60-70 °C
Reaction Time 4-8 hours
Typical Yield 70-85%

Section 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[1] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[2][3] This method avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides.[4]

Mechanistic Rationale

The reaction proceeds in two main steps. First, the aniline and the carbonyl compound undergo a condensation reaction, typically under mildly acidic conditions, to form an iminium ion intermediate. In the second step, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the desired amine.[5]

Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aniline This compound Imine Imine/Iminium Ion Intermediate Aniline->Imine + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Reductive amination workflow.

Experimental Protocol: N-Benzylation via Reductive Amination

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

ParameterCondition
Substrate This compound
Carbonyl Compound Benzaldehyde
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 2-6 hours
Typical Yield 85-95%

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6][7] This powerful method allows for the coupling of an amine with an aryl halide or triflate, offering a broad substrate scope and functional group tolerance.[8]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The N-alkylated aniline is formed, and the Pd(0) catalyst is regenerated.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR'R'' - HX PdII_Amido Ar-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Buchwald-Hartwig amination cycle.

Experimental Protocol: Coupling with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

ParameterCondition
Substrate This compound
Coupling Partner 4-Bromotoluene
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Sodium tert-butoxide
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield >80%

Purification and Characterization

Independent of the synthetic route chosen, the purification and characterization of the final N-alkylated product are critical steps to ensure its identity and purity.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying N-alkylated anilines. The choice of eluent system (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) will depend on the polarity of the product.

  • Characterization: The structure and purity of the N-alkylated this compound derivative should be confirmed by a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the alkyl group and the overall structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To observe the characteristic N-H stretching vibration (for secondary amines) and other functional groups.

Safety Precautions

  • This compound and many alkylating agents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

References

Role of fluorinated anilines in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of Fluorinated Anilines in Modern Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that enhance efficacy, stability, and selectivity.[1][2][3] Among the various fluorinated synthons, fluorinated anilines have emerged as exceptionally versatile and critical building blocks for a multitude of commercial herbicides, fungicides, and insecticides.[4] This document provides an in-depth exploration of the strategic application of fluorinated anilines in agrochemical synthesis. We will elucidate the causal relationship between fluorination and enhanced agrochemical performance, present detailed synthetic protocols for key transformations, and offer field-proven insights to guide researchers in this dynamic area of chemistry.

The Fluorine Advantage: Why Fluorinated Anilines are Indispensable

The strategic incorporation of fluorine atoms or fluorine-containing moieties like the trifluoromethyl (-CF3) group can dramatically alter a molecule's biological and physical properties.[3] Fluorinated anilines serve as ideal carriers for these groups, providing a reactive handle—the amine—for further elaboration into complex active ingredients.

The key advantages conferred by fluorine, and by extension fluorinated anilines, include:

  • Enhanced Bioactivity: Fluorine's high electronegativity can modify the electronic environment of a molecule, leading to stronger and more specific interactions with target enzymes or receptors in pests.[5]

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[5] This makes molecules containing this bond more resistant to metabolic degradation by enzymes in the target organism or the environment, resulting in longer-lasting activity and potentially lower application rates.[5][6]

  • Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which is crucial for its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby improving uptake and transport to the target site.[5][6]

  • Altered Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which is critical for optimizing a molecule's uptake and translocation within a plant or pest.[5]

These combined effects mean that the substitution of a hydrogen or chlorine atom with fluorine is not a simple isosteric replacement but a strategic decision to fine-tune a molecule for optimal performance. The challenge, however, lies in predicting the precise position for fluorine substitution to achieve the desired effect, as incorrect placement can lead to a decrease in efficacy.[1][2]

Key Fluorinated Aniline Building Blocks in Agrochemicals

A wide array of fluorinated anilines are employed in agrochemical synthesis. Their utility is dictated by the substitution pattern of fluorine and other groups on the aromatic ring, which in turn defines the properties of the resulting agrochemical.

Fluorinated Aniline IntermediateCommon Fluorine MoietyClass of AgrochemicalCommercial Product Example(s)
4-(Trifluoromethyl)anilineTrifluoromethyl (-CF3)Herbicides (Dinitroanilines)Trifluralin[7]
2,4-DifluoroanilineAromatic Fluorine (-F)Herbicides, PesticidesAdvanced, specific-target herbicides[8]
2-FluoroanilineAromatic Fluorine (-F)Fungicides (Quinolines)Ipflufenoquin, Tebufloquin[9][10]
4-Fluoro-3-(trifluoromethyl)aniline-F and -CF3Pharmaceuticals, AgrochemicalsPrecursor for various active ingredients[11]
2-Methyl-3-trifluoromethylaniline-CH3 and -CF3Herbicides, Veterinary DrugsFlunixin (veterinary)[12]
4-(Trifluoromethoxy)anilineTrifluoromethoxy (-OCF3)FungicidesFlometoquin[9]

Synthetic Pathways and Core Reactions

Fluorinated anilines are versatile intermediates due to the reactivity of the primary amine and the substituted aromatic ring.[4][11] This dual reactivity allows for their incorporation into a vast range of molecular architectures.

Caption: General workflow from starting materials to final agrochemical products.

Common synthetic transformations involving fluorinated anilines include:

  • Amide Formation: The amine group readily reacts with acyl chlorides or carboxylic acids to form amides, a common linkage in many active ingredients, including the novel class of anthranilic diamide insecticides.[11][13][14]

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This is a key step in the synthesis of dinitroaniline herbicides like Trifluralin.

  • Diazotization and Sandmeyer Reactions: Conversion of the amine to a diazonium salt, which is a highly versatile intermediate that can be replaced with a wide variety of functional groups (halogens, hydroxyl, cyano), enabling further diversification of the molecular scaffold.[11]

  • Heterocycle Formation: Used as a key component in building heterocyclic ring systems, such as quinolines or pyrimidines, which are prevalent in fungicides.[9][10][15]

Application Protocol: Synthesis of a Dinitroaniline Herbicide Precursor

This protocol details the synthesis of 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, commercially known as Trifluralin.[7] This example demonstrates the N-alkylation and subsequent dinitration of a trifluoromethylaniline intermediate.

Causality Behind Experimental Design:

  • Starting Material: 4-Chloro-3,5-dinitrobenzotrifluoride is used as the trifluoromethyl-containing scaffold. The two nitro groups are powerfully electron-withdrawing, activating the chlorine at position 4 for nucleophilic aromatic substitution.

  • Nucleophile: Di-n-propylamine is chosen. The length of the alkyl chains is critical for the final compound's herbicidal activity and soil mobility.

  • Reaction Control: The reaction is typically run under controlled temperature conditions. While the substitution is facile, controlling the temperature prevents potential side reactions and ensures a clean product profile. The use of a base like potassium carbonate is to scavenge the HCl formed during the reaction.

Caption: Reaction scheme for the synthesis of Trifluralin.

Protocol: N-Alkylation of 4-Chloro-3,5-dinitrobenzotrifluoride

Materials & Reagents:

  • 4-Chloro-3,5-dinitrobenzotrifluoride (1 eq)

  • Di-n-propylamine (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3,5-dinitrobenzotrifluoride (e.g., 10.0 g, 1 eq) and anhydrous potassium carbonate (e.g., 12.7 g, 2.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Begin stirring the suspension. Slowly add di-n-propylamine (e.g., 8.2 g, 2.2 eq) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until the starting material is consumed.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts, washing the filter cake with a small amount of acetonitrile.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to obtain a crude oil/solid. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: The crude product, a yellow-orange solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity and identity of the final product, Trifluralin, should be confirmed by melting point, ¹H NMR, ¹⁹F NMR, and MS analysis. The expected product is a yellow-orange crystalline solid.[7]

Application Protocol: Synthesis of a Fluorinated Aniline Intermediate

Protocol: Reduction of 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

Causality Behind Experimental Design:

  • Reduction Method: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to anilines. It typically proceeds with high yield and avoids the use of stoichiometric metal reductants (like Sn/HCl or Fe/HCl) which can complicate purification.

  • Catalyst Loading: A catalytic amount (e.g., 5 mol%) is sufficient. The catalyst provides a surface for the reaction between hydrogen gas and the nitro compound.

  • Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and are compatible with the catalyst and hydrogen gas.

  • Safety: Hydrogen gas is highly flammable. This reaction must be conducted in a well-ventilated fume hood with appropriate safety measures and equipment (e.g., a balloon or a dedicated hydrogenation apparatus).

Materials & Reagents:

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene (1 eq)

  • 10% Palladium on Carbon (Pd/C) (approx. 5 mol%)

  • Methanol

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve 1-Chloro-4-nitro-2-(trifluoromethyl)benzene (e.g., 5.0 g, 1 eq) in methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

  • Hydrogenation: Seal the flask and purge the atmosphere with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Workup - Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-chloro-3-(trifluoromethyl)aniline.

  • Purification & Validation: The product can be purified further by column chromatography or distillation if necessary. The structure should be confirmed by NMR and MS, comparing the data to literature values.

Conclusion and Future Outlook

Fluorinated anilines are foundational pillars in the synthesis of high-performance agrochemicals. Their ability to introduce fluorine's unique properties into complex molecules has enabled the development of more potent, stable, and selective crop protection agents.[1][3] The synthetic protocols provided herein represent core, validated methodologies for the practical application of these crucial intermediates. As regulatory scrutiny of certain fluorinated compounds increases, future research will likely focus on developing even more precise fluorination methods and exploring novel fluorinated aniline isomers to create next-generation agrochemicals with improved environmental profiles.[18]

References

The Strategic deployment of 3-Fluoro-5-methoxyaniline in the Synthesis of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of the strategic applications of 3-fluoro-5-methoxyaniline in the development of novel materials. We delve into the nuanced role of its unique substitution pattern, offering detailed protocols for its incorporation into electroactive polymers and targeted kinase inhibitors. This document is designed to bridge the gap between theoretical understanding and practical implementation, providing not just procedural steps but also the scientific rationale behind them.

Introduction: The Unique Chemical Value of this compound

This compound (CAS No. 2339-58-4) is a highly functionalized aromatic amine that has garnered significant interest as a versatile building block in organic synthesis.[1] Its utility stems from the synergistic interplay of its three distinct functional groups: the nucleophilic amino group, the electron-withdrawing fluorine atom, and the electron-donating methoxy group. This specific arrangement on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for a wide range of advanced materials, including pharmaceuticals, agrochemicals, and materials with tailored electronic and optical properties.[1]

The fluorine substituent is particularly noteworthy. Its high electronegativity and relatively small size allow it to modulate the electronic properties of the aromatic ring without introducing significant steric hindrance.[2] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[2] The methoxy group, an electron-donating group, further influences the electron density of the aromatic system and can participate in various chemical transformations.[3]

This guide will explore two key application areas where this compound serves as a critical starting material: the synthesis of electroactive polymers and the development of targeted kinase inhibitors.

Application in Electroactive Polymers: Synthesis of Poly(this compound)

Electroactive polymers, particularly substituted polyanilines, are a class of materials that have shown immense promise in applications such as sensors, electrochromic devices, and corrosion protection. The properties of these polymers can be finely tuned by modifying the substituents on the aniline monomer. The incorporation of fluorine, for instance, has been shown to enhance the thermal stability and solubility of polyanilines.[4]

Here, we present a detailed protocol for the synthesis of poly(this compound) via chemical oxidative polymerization, a common and effective method for synthesizing polyaniline derivatives.[5][6]

Rationale for Experimental Choices
  • Monomer: this compound is chosen to leverage the enhanced thermal stability and solubility imparted by the fluoro and methoxy groups, respectively.

  • Oxidant: Ammonium persulfate is a strong oxidizing agent that effectively initiates the polymerization of aniline monomers.

  • Dopant: Hydrochloric acid serves as a protonic acid dopant, which is crucial for rendering the polyaniline conductive. The protons "dope" the polymer backbone, allowing for charge delocalization and electrical conductivity.

Experimental Workflow: Chemical Oxidative Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification prep1 Dissolve this compound in 1M HCl prep2 Cool solution to 0-5°C prep1->prep2 react1 Add ammonium persulfate solution dropwise to monomer solution prep2->react1 prep3 Prepare aqueous solution of ammonium persulfate react2 Stir vigorously for 24 hours at 0-5°C react1->react2 workup1 Filter the precipitate react2->workup1 workup2 Wash with 1M HCl, water, and methanol workup1->workup2 workup3 Dry the polymer under vacuum workup2->workup3

Caption: Workflow for the synthesis of poly(this compound).

Detailed Protocol: Synthesis of Poly(this compound)

Materials:

  • This compound (CAS: 2339-58-4)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1M)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1.41 g (10 mmol) of this compound in 100 mL of 1M HCl. Stir the solution until the monomer is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of deionized water.

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the polymer.

  • Reaction Continuation: Continue stirring the reaction mixture vigorously for 24 hours at 0-5 °C to ensure complete polymerization.

  • Isolation of the Polymer: After 24 hours, filter the dark green precipitate using a Buchner funnel.

  • Washing and Purification: Wash the collected polymer sequentially with 100 mL of 1M HCl, 200 mL of deionized water, and finally with 100 mL of methanol to remove any unreacted monomer, oligomers, and excess oxidant.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at 60 °C for 48 hours.

Expected Results and Characterization
PropertyExpected Outcome
Appearance Dark green powder
Solubility Expected to show improved solubility in organic solvents (e.g., NMP, DMSO) compared to unsubstituted polyaniline.
Thermal Stability Enhanced thermal stability due to the presence of the C-F bond.[4]
Electrical Conductivity The conductivity will be dependent on the doping level and can be measured using a four-point probe method.

Characterization Techniques:

  • FT-IR Spectroscopy: To confirm the chemical structure of the polymer by identifying characteristic vibrational bands.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the doping state of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the synthesized polymer.

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.

Application in Medicinal Chemistry: Synthesis of Substituted 2,4-Diaminopyrimidines as Kinase Inhibitors

Substituted pyrimidines are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including kinase inhibitors used in cancer therapy.[6] The strategic functionalization of the pyrimidine ring allows for fine-tuning of its interaction with the target kinase. This compound is an excellent precursor for introducing a substituted aniline moiety onto a pyrimidine scaffold, a common feature in many kinase inhibitors.

This section outlines a general protocol for the synthesis of a 2,4-diaminopyrimidine derivative using this compound, employing a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[3][7]

Rationale for Synthetic Strategy
  • Starting Material: A dichloropyrimidine serves as the electrophilic partner, allowing for sequential nucleophilic substitution or cross-coupling reactions.

  • Nucleophile: this compound acts as the nucleophile, introducing the desired substituted aniline fragment.

  • Catalyst System: A palladium catalyst in combination with a suitable phosphine ligand is essential for the Buchwald-Hartwig amination. The choice of ligand is critical for reaction efficiency and can be optimized for specific substrates.[8]

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Synthetic Pathway: Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2,4-Dichloropyrimidine catalyst Pd Catalyst (e.g., Pd₂(dba)₃) reactant2 This compound ligand Phosphine Ligand (e.g., Xantphos) product N²-(3-fluoro-5-methoxyphenyl)- 4-chloropyrimidin-2-amine catalyst->product base Base (e.g., Cs₂CO₃) ligand->product solvent Solvent (e.g., Dioxane) base->product solvent->product

Caption: Key components for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N²-(3-fluoro-5-methoxyphenyl)-4-chloropyrimidin-2-amine

Materials:

  • 2,4-Dichloropyrimidine

  • This compound (CAS: 2339-58-4)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine (1.49 g, 10 mmol), this compound (1.41 g, 10 mmol), cesium carbonate (4.89 g, 15 mmol), Pd₂(dba)₃ (91.5 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Further Functionalization

The resulting N²-(3-fluoro-5-methoxyphenyl)-4-chloropyrimidin-2-amine is a versatile intermediate. The remaining chlorine atom at the 4-position can be displaced by another amine through a second nucleophilic aromatic substitution or Buchwald-Hartwig amination to generate unsymmetrically substituted 2,4-diaminopyrimidines, which are common scaffolds for kinase inhibitors such as those targeting FGFR4.[9][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel materials. Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, allow for the creation of electroactive polymers with enhanced stability and solubility, as well as providing a key structural motif for the development of targeted kinase inhibitors. The protocols provided in this guide offer a practical foundation for researchers to explore the potential of this compound in their own research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-Fluoro-5-methoxyaniline (CAS: 2339-58-4). As a key intermediate in pharmaceutical synthesis, agrochemicals, and advanced materials science, obtaining this compound in high purity is paramount for reproducible and successful downstream applications[1][2]. This document provides field-proven troubleshooting advice and detailed protocols designed to address the specific challenges encountered during the purification of this and structurally similar anilines.

Physicochemical Properties Overview

A foundational understanding of the physical properties of this compound is critical for selecting and optimizing purification methodologies. These properties dictate the choice between distillation, recrystallization, and chromatography.

PropertyValueSignificance for Purification
Molecular Formula C₇H₈FNO-
Molecular Weight 141.14 g/mol [3][4]Influences stoichiometry and behavior in mass spectrometry.
Boiling Point ~226.2 °C at 760 mmHg[3][5]High boiling point necessitates vacuum distillation to prevent thermal degradation.
Flash Point 90.6 °C[3][5]Important for safety considerations during heating and distillation.
Density 1.176 g/cm³[3][5]Useful for volume-to-mass conversions.
Appearance Varies; colorless to brown solid or liquid[6]Discoloration is a primary indicator of impurities, often from oxidation.
Storage 2-8°C, under inert atmosphere, protected from light[6]Highlights the compound's sensitivity to air and light.

Troubleshooting and FAQs

This section addresses common issues in a question-and-answer format, providing both the rationale and step-by-step solutions.

Q1: My crude this compound is a dark reddish-brown color. What causes this, and what is the most effective initial purification step?

A1: Dark discoloration in anilines is almost always a result of air oxidation and subsequent polymerization.[7][8] These colored impurities are typically high-molecular-weight species that are non-volatile. Therefore, the most effective initial purification method is vacuum distillation. By lowering the pressure, the boiling point of the aniline is significantly reduced, allowing it to distill away from the polymeric "gunk" at a temperature that prevents thermal degradation.[8]

  • Preparation: To a round-bottom flask, add the crude this compound and a magnetic stir bar or boiling chips. It is good practice to add a small amount of zinc dust, which can help inhibit oxidation during heating.[9]

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a strong vacuum.[8]

  • Vacuum Application: Gradually apply vacuum from a suitable pump. The initial bubbling of the crude material is due to the removal of dissolved gases and residual volatile solvents.[8]

  • Heating: Gently heat the flask using a heating mantle with continuous stirring.

  • Fraction Collection: The pure this compound will distill as a colorless to pale yellow liquid. Collect the fraction that distills at a stable temperature. The boiling point will be significantly lower than the atmospheric boiling point of 226.2°C; for instance, at 20 mmHg, the boiling point of aniline drops from 184°C to 72°C.[8] A similar reduction is expected for this derivative.

  • Storage: Immediately transfer the purified, cooled liquid to a clean, amber vial and blanket with an inert gas like nitrogen or argon before sealing.

Q2: I am struggling to separate my product from an impurity with a very similar Rf on TLC. How should I approach column chromatography?

A2: This is a common challenge, as synthetic byproducts are often structurally related. The basicity of the aniline's amino group is the key factor to address. The acidic silanol groups on the surface of standard silica gel can cause strong, irreversible adsorption and significant peak tailing, leading to poor separation.[10][11]

There are two highly effective strategies to counteract this:

  • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system.[10] This base neutralizes the acidic sites on the silica, preventing the aniline from binding strongly and allowing for symmetrical peak shapes and improved resolution.

  • Alternative Stationary Phase: Use an amine-functionalized silica gel.[11] This is often a superior solution as the stationary phase is inherently less acidic, designed specifically for purifying basic compounds. It often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Decision workflow for chromatographic purification.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to constitute 1% of the total solvent volume.

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Equilibration: Run 2-3 column volumes of the starting eluent (containing 1% TEA) through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate). Remember to include 1% TEA in all eluent mixtures.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

Stationary PhaseTypical Eluent SystemModifier RequiredRationale
Standard Silica Gel Hexane / Ethyl Acetate or CH₂Cl₂ / Methanol0.5 - 1% Triethylamine[10]The competing base neutralizes acidic silanol sites, preventing peak tailing.
Amine-Functionalized Silica Hexane / Ethyl AcetateNone[11]The stationary phase is chemically modified to be less acidic, ideal for amines.
Q3: How can I remove residual acids from my reaction workup before the final purification?

A3: It is crucial to remove any acidic catalysts or byproducts (e.g., HCl, acetic acid) before attempting purification by distillation or chromatography, as they can promote degradation.[7] A standard liquid-liquid extraction with a mild aqueous base is the most effective method.[12]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any acidic impurities. Be sure to vent the funnel frequently, as CO₂ gas may be generated.

  • Phase Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, acid-free product ready for final purification.

dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: Liquid-liquid extraction workflow for acid removal.

References

Technical Support Center: Synthesis of 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-5-methoxyaniline. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. As your Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical logic to empower your experimental decisions.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its synthesis, however, can be challenging, with yield and purity being common hurdles. The electronic properties of the substituted benzene ring—with both an electron-donating methoxy group and an electron-withdrawing fluorine atom—can lead to complex reactivity and potential side reactions. This guide will address common issues encountered in a frequently used synthetic pathway: the reduction of 3-fluoro-5-methoxy-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My yield for the reduction of 3-fluoro-5-methoxy-nitrobenzene to this compound is consistently low. What are the likely causes?

Low yields in this reduction step are often traced back to several key factors: the choice of reducing agent, reaction conditions, and potential side reactions.

  • Incomplete Reaction: The reduction of a nitro group is a multi-step process. If the reaction is not driven to completion, you may have a mixture of starting material and partially reduced intermediates (e.g., nitroso, hydroxylamine species) in your crude product, which complicates purification and lowers the yield of the desired aniline.

  • Side Reactions: Over-reduction or side reactions involving the fluorine or methoxy groups can occur, although they are less common under standard catalytic hydrogenation conditions. However, with more aggressive reducing agents or harsh conditions, degradation of the aromatic ring is a possibility.

  • Product Degradation: Anilines, in general, can be susceptible to oxidation, especially if exposed to air for prolonged periods, particularly at elevated temperatures or in the presence of certain metal catalysts. This can lead to the formation of colored impurities and a decrease in the isolated yield of the pure product.

Troubleshooting Low Yields

To address low yields, a systematic approach to optimizing the reaction conditions is recommended. Below is a troubleshooting workflow and a table comparing common reduction methods.

Troubleshooting_Nitro_Reduction cluster_solutions Potential Solutions start Low Yield of This compound check_completion 1. Check Reaction Completion (TLC, LC-MS, GC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete check_purity 2. Analyze Crude Product Purity (NMR, LC-MS) impure Significant Impurities? check_purity->impure incomplete->check_purity No optimize_H2 Optimize Hydrogenation: - Increase H2 pressure - Increase catalyst loading - Extend reaction time incomplete->optimize_H2 Yes (Catalytic H2) optimize_SnCl2 Optimize SnCl2/Fe: - Increase equivalents of metal - Ensure acidic conditions are maintained - Increase temperature incomplete->optimize_SnCl2 Yes (Metal/Acid) change_reagent Consider Alternative Reagents: - Different catalyst (e.g., Raney Ni) - Different metal (e.g., Fe, Zn) impure->change_reagent Yes (Side Reactions) optimize_workup Optimize Workup: - Ensure complete basification for SnCl2 - Use antioxidant during workup - Minimize exposure to air impure->optimize_workup Yes (Oxidation/Workup Issues)

Caption: Troubleshooting workflow for low yield in nitro reduction.

MethodReducing AgentTypical ConditionsProsCons
Catalytic Hydrogenation H₂ gas with Pd/C or Pt/C catalyst1-5 atm H₂, RT to 50°C, in EtOH, MeOH, or EtOAcHigh yielding, clean reaction, easy product isolation (filtration of catalyst)Potential for dehalogenation (less common with fluorine), requires specialized equipment (hydrogenator)
Metal/Acid Reduction SnCl₂·2H₂O / HCl or Fe / HCl (or NH₄Cl)EtOH or EtOAc, refluxTolerant of many functional groups, inexpensive reagentsStoichiometric amounts of metal salts produced, workup can be cumbersome (emulsions, precipitation of tin salts)[1][2][3]

Expert Insight: For this compound, catalytic hydrogenation is often the preferred method due to its cleanliness and typically high yields. The C-F bond is generally stable under these conditions. However, if hydrogenation equipment is unavailable, reduction with tin(II) chloride is a robust alternative, provided the workup is handled carefully.

FAQ 2: I'm using SnCl₂ for the reduction and my workup is very difficult, with persistent emulsions and precipitates. How can I improve this?

This is the most common complaint with tin-based reductions. The issue arises from the formation of tin hydroxides and oxides upon basification.

Causality: When you add a base (like NaHCO₃ or NaOH) to quench the reaction and neutralize the HCl, you precipitate various tin salts (e.g., Sn(OH)₂, Sn(OH)₄, SnO₂). These are often gelatinous and lead to intractable emulsions during extractive workup, trapping your product and making phase separation nearly impossible.

  • Cooling: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath.

  • Basification Strategy: Instead of dropwise addition of a weak base, slowly pour the cooled reaction mixture into a vigorously stirring, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10-20% aqueous solution of sodium hydroxide (NaOH). The key is to add the acidic tin mixture to the base, not the other way around.

  • Resolving Precipitates: If a thick precipitate forms, continue adding a strong base like 20-50% NaOH solution. Tin hydroxides are amphoteric and will dissolve in excess strong base to form soluble stannates (e.g., [Sn(OH)₆]²⁻)[3]. Keep adding base until the aqueous layer becomes clearer and the phases separate more cleanly.

  • Filtration Aid: If precipitates persist, you can add a filter aid like Celite® to the mixture and filter the entire biphasic solution through a pad of Celite® before transferring to a separatory funnel. This will remove the solid tin salts.

  • Extraction: Proceed with the extraction using a suitable organic solvent like ethyl acetate (EtOAc). Be sure to extract the aqueous layer multiple times (3x) to ensure full recovery of the product.

FAQ 3: My final product is off-color (pink, brown, or purple). What causes this and how can I prevent it?

Aniline compounds are notoriously prone to air oxidation. The appearance of color in your final product is a classic sign of impurity formation due to oxidation, which can form highly colored azo or azoxy compounds.

Mechanism of Oxidation: The lone pair of electrons on the aniline nitrogen makes the ring highly activated and susceptible to oxidation. This can be initiated by atmospheric oxygen and is often accelerated by trace metal impurities or light.

  • Inert Atmosphere: During the reaction and, crucially, during the workup and isolation, try to maintain an inert atmosphere (N₂ or Ar) where possible.

  • Antioxidants: Adding a small amount of a reducing agent or antioxidant like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous phase during workup can help prevent oxidation.

  • Minimize Heat and Light: Avoid excessive heating during solvent removal (rotary evaporation). Store the final product in an amber vial, under an inert atmosphere, and in a refrigerator or freezer.

  • Purification: If your product is already colored, purification can be achieved by:

    • Column Chromatography: A plug of silica gel can often remove baseline colored impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., heptane/EtOAc) is an excellent way to improve purity and color.

    • Activated Carbon: Treating a solution of your crude product with a small amount of activated carbon (charcoal) and then filtering can effectively remove colored impurities.

Experimental Protocol: Catalytic Hydrogenation of 1-Fluoro-3-methoxy-5-nitrobenzene

This protocol is a recommended starting point for achieving a high-yield synthesis of this compound.

Materials:

  • 1-Fluoro-3-methoxy-5-nitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • To a hydrogenation vessel, add 1-fluoro-3-methoxy-5-nitrobenzene.

  • Add the solvent (EtOH or EtOAc, approx. 10-20 mL per gram of starting material).

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude oil or solid is often of high purity. If necessary, further purification can be performed as described above.

Hydrogenation_Workflow setup 1. Reaction Setup (Substrate, Solvent, Catalyst) purge 2. Inerting & Purging (N2 Purge -> H2 Purge) setup->purge reaction 3. Hydrogenation (Pressurize with H2, Stir) purge->reaction monitor 4. Monitor Completion (TLC / H2 Uptake) reaction->monitor monitor->reaction Incomplete workup 5. Workup (Vent, N2 Purge, Filter) monitor->workup Complete isolate 6. Isolation (Solvent Removal) workup->isolate product Pure this compound isolate->product

Caption: Step-by-step workflow for catalytic hydrogenation.

References

Stability and storage conditions for 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-5-methoxyaniline (CAS RN: 2339-58-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. It is also crucial to protect the compound from light.

Q2: Why is an inert atmosphere recommended for storage?

Anilines, as a class of aromatic amines, are susceptible to oxidation when exposed to air.[3] This oxidation process can lead to the formation of colored impurities, which may affect the compound's reactivity and the outcome of your experiments. Storing under an inert atmosphere minimizes contact with oxygen, thereby preserving the integrity of the compound.

Q3: The material arrived as a solid/semi-solid, but sometimes it appears as a liquid. Is this normal?

Yes, this is normal. The physical form of this compound can be a solid, semi-solid, or liquid, as its melting point is near ambient temperature. Depending on the shipping and storage temperatures, you may observe changes in its physical state. This does not necessarily indicate degradation, but any significant color change should be investigated.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Stability and Degradation

Q5: How stable is this compound at room temperature?

While storage at 2-8°C is recommended for long-term stability, this compound is relatively stable at room temperature for short periods if protected from light and air. However, prolonged exposure to ambient conditions can lead to gradual degradation, primarily through oxidation.

Q6: What are the likely degradation pathways for this compound?

The primary degradation pathway for anilines is oxidation. The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. This can lead to the formation of colored byproducts such as nitroso, nitro, and polymeric compounds. The presence of the electron-donating methoxy group can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation.

Q7: Are there any materials that are incompatible with this compound?

Yes, to prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates.

  • Strong Acids: Can cause vigorous or violent reactions.

  • Bases: May also be incompatible.

  • Acid Anhydrides and Acid Chlorides: Can undergo vigorous acylation reactions.

  • Certain Metals: Such as aluminum, zinc, and iron, especially in the presence of moisture.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: The compound has developed a yellow, brown, or greyish color upon storage.

  • Probable Cause: This is the most common sign of degradation due to oxidation from exposure to air and/or light. Aromatic amines are well-known to darken over time under these conditions.[3]

  • Solution:

    • Assess Purity: Before use, it is advisable to check the purity of the discolored reagent by a suitable analytical method, such as NMR or LC-MS, to determine if the level of impurities will affect your reaction.

    • Purification: If the impurity level is significant, you may need to purify the material. Common methods for purifying anilines include distillation under reduced pressure or chromatography.

    • Preventative Measures: To prevent future discoloration, ensure the container is tightly sealed after each use and flushed with an inert gas (nitrogen or argon) before sealing. Store the container in a dark, refrigerated environment (2-8°C).

Issue 2: Inconsistent or lower-than-expected yields in my reaction.

  • Probable Cause 1: Reagent Degradation. As mentioned above, the presence of oxidized impurities can interfere with your reaction, leading to lower yields or the formation of side products.

    • Troubleshooting Step: Verify the purity of your this compound. If it has discolored, this is a likely culprit.

  • Probable Cause 2: Incompatible Reaction Conditions. The compound may be unstable under your specific reaction conditions (e.g., presence of strong oxidants, high temperatures for extended periods).

    • Troubleshooting Step: Review your reaction scheme for any incompatible reagents. Consider if running the reaction under an inert atmosphere would be beneficial.

  • Probable Cause 3: Moisture. The presence of water can affect many reactions. Since anilines can be hygroscopic, moisture may have been introduced into the reagent.

    • Troubleshooting Step: Ensure all your glassware is thoroughly dried and that your solvents are anhydrous. When handling this compound, do so in a dry environment.

Issue 3: The compound will not fully dissolve in my reaction solvent.

  • Probable Cause 1: Incorrect Solvent Choice. this compound has specific solubility characteristics.

    • Troubleshooting Step: Consult literature for appropriate solvents for your reaction type. General solubility information can often be found on the supplier's safety data sheet.

  • Probable Cause 2: Formation of Salts. If your reaction mixture is acidic, the aniline may have been protonated to form an anilinium salt, which will have different solubility properties than the free base.

    • Troubleshooting Step: Consider the pH of your reaction medium. If salt formation is a possibility, you may need to adjust the pH or choose a different solvent system.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes degradation and preserves long-term stability.
Storage Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation from atmospheric oxygen.
Light Conditions Store in the dark (amber vial)Prevents light-catalyzed degradation.
Container Tightly sealedPrevents exposure to air and moisture.[1]

Experimental Workflow

Recommended Aliquoting Procedure for Air-Sensitive Reagents

To maintain the integrity of your stock of this compound, it is best practice to aliquot the material into smaller, single-use quantities.

Aliquoting_Workflow Workflow for Aliquoting this compound cluster_prep Preparation cluster_aliquot Aliquoting cluster_storage Storage prep1 Equilibrate reagent to room temperature prep2 Prepare vials and inert gas source in a fume hood prep1->prep2 aliquot1 Briefly open the main container under a positive flow of inert gas prep2->aliquot1 aliquot2 Quickly dispense the desired amount into pre-labeled vials aliquot1->aliquot2 aliquot3 Flush the headspace of each vial with inert gas aliquot2->aliquot3 storage1 Tightly seal vials with appropriate caps aliquot3->storage1 storage2 Store aliquots at 2-8°C in the dark storage1->storage2 Color_Change_Troubleshooting Troubleshooting Unexpected Color Change start Reagent has changed color check_storage Were storage conditions (cool, dark, inert atm) met? start->check_storage purity_analysis Perform purity analysis (e.g., NMR, LC-MS) check_storage->purity_analysis No check_storage->purity_analysis Yes review_storage Review and improve storage procedures check_storage->review_storage No is_pure Is the compound pure enough for the intended application? purity_analysis->is_pure use_reagent Proceed with experiment is_pure->use_reagent Yes purify Purify the reagent (e.g., distillation, chromatography) is_pure->purify No, and purification is feasible discard Discard and use a fresh batch is_pure->discard No, and purification is not feasible purify->use_reagent

References

Technical Support Center: Degradation Pathways of 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxyaniline. This guide is designed to provide in-depth, field-proven insights into the potential degradation pathways of this compound. Understanding these pathways is critical for assessing its stability, metabolic fate, and potential environmental impact.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

Based on the chemical structure of this compound, which features an aniline core with electron-donating (-OCH3) and electron-withdrawing (-F) groups, several degradation pathways are plausible under various conditions:

  • Metabolic Transformation (Biotransformation): In biological systems, substituted anilines undergo complex metabolic processes.[1] Key transformations for this compound are likely to include N-acetylation, ring hydroxylation, and N-oxidation.[2] The presence of the fluoro- and methoxy- groups will influence the regioselectivity of these reactions.[1] For instance, the fluorine atom can influence the susceptibility of the aromatic ring to nucleophilic attack.[3]

  • Photodegradation: Exposure to UV light, particularly in the presence of a photocatalyst like titanium dioxide (TiO2), can lead to the degradation of fluoroanilines.[4] The primary mechanisms often involve direct photooxidation or attack by hydroxyl radicals.[4] This can lead to the cleavage of the C-N bond and potential defluorination.

  • Oxidative Degradation: Strong oxidizing agents can break down the aromatic ring of aniline derivatives.[5] This process can lead to the formation of various intermediates, including benzoquinone imines, and eventual mineralization to carbon dioxide and water under harsh conditions.[5]

  • Microbial Degradation: Certain microbial communities have been shown to degrade fluoroanilines.[6][7] The degradation rate and pathway can be influenced by the degree of fluorine substitution.[6] Key enzymatic reactions may involve monooxygenases or dioxygenases, leading to hydroxylation and dehalogenation.[7]

Q2: How do the fluorine and methoxy substituents influence the degradation of the aniline core?

The fluorine and methoxy groups have opposing electronic effects that significantly modulate the reactivity of the aniline ring:

  • Fluorine Atom: As a strongly electronegative atom, fluorine acts as an electron-withdrawing group via the inductive effect. This can decrease the electron density of the aromatic ring, potentially making it less susceptible to electrophilic attack. However, it can also play a role in metabolic activation, sometimes leading to dehalogenation.[8]

  • Methoxy Group: The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This can activate the ring towards electrophilic substitution reactions, such as hydroxylation.

The interplay of these two groups will direct the regiochemistry of degradation reactions. For example, metabolic hydroxylation might be directed to positions activated by the methoxy group.

Q3: What are the likely initial metabolic products of this compound in vivo?

The metabolism of substituted anilines can be intricate, leading to a variety of products.[1] For this compound, the initial metabolic steps are likely to involve:

  • N-Acetylation: The amino group is a primary site for phase II conjugation reactions. N-acetylation is a common metabolic route for anilines, and the electronic properties of the substituents can influence the rate of this reaction.[3]

  • Ring Hydroxylation: Cytochrome P450 enzymes can catalyze the hydroxylation of the aromatic ring.[9] The position of hydroxylation will be influenced by the directing effects of the existing substituents.

  • N-Oxidation: The amino group can also be oxidized to form hydroxylamines and nitroso derivatives, which are often reactive metabolites.[2]

It is also possible for combinations of these pathways to occur, for example, ring hydroxylation followed by conjugation with sulfates or glucuronides.[1]

Troubleshooting Guide

Issue 1: Rapid and Unexplained Loss of Parent Compound in Aqueous Solution.

Question: I'm observing a rapid decrease in the concentration of this compound in my aqueous stock solution, even when stored in the dark. What could be the cause?

Answer:

While the Safety Data Sheet (SDS) for this compound does not provide specific data on its chemical stability in water, aniline and its derivatives can be susceptible to oxidation, especially if the aqueous medium is not deoxygenated or contains trace metal impurities that can catalyze oxidation.[10]

Troubleshooting Steps:

  • pH and Buffer Effects: Check the pH of your solution. The stability of anilines can be pH-dependent. Consider using a buffered solution at a slightly acidic to neutral pH to minimize potential base-catalyzed oxidation.

  • Solvent Purity: Ensure the use of high-purity water (e.g., HPLC-grade) to minimize contaminants.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of a Photodegradation Study.

Question: During my photodegradation experiment with this compound, I'm seeing multiple new peaks in my HPLC chromatogram that I cannot identify. What are these likely to be?

Answer:

Photodegradation of anilines, especially halogenated ones, can produce a complex mixture of intermediates and final products.[11] The appearance of new peaks is expected.

Likely Intermediates:

  • Hydroxylated Derivatives: Attack by hydroxyl radicals can lead to the formation of various hydroxylated isomers of this compound.

  • Dehalogenated Products: Photolytic cleavage of the C-F bond can result in the formation of 3-methoxyaniline.

  • Polymerization Products: Anilines can polymerize under oxidative conditions to form colored, higher molecular weight species, which might appear as broad or late-eluting peaks in your chromatogram.

  • Ring-Opened Products: Under extensive photodegradation, the aromatic ring can be cleaved, leading to the formation of smaller aliphatic acids and aldehydes.

Experimental Workflow for Identification:

Caption: Workflow for identifying unknown degradation products.

Protocol: Sample Preparation for LC-MS Analysis of Degradation Products

  • Sample Collection: Collect aliquots from your photodegradation reaction at various time points.

  • Filtration: Filter the samples through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulate matter.

  • Dilution: Dilute the samples with your mobile phase starting composition to ensure they are within the linear range of the mass spectrometer.

  • Analysis: Inject the prepared samples into an LC-MS system. A C18 reverse-phase column is typically suitable for separating aniline derivatives.[12] A gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, is a good starting point.

Issue 3: Low Recovery of Metabolites from Biological Matrices.

Question: I am trying to extract metabolites of this compound from liver microsomes, but my recovery is very low. What could be the problem?

Answer:

Low recovery of metabolites from complex biological matrices is a common challenge. Several factors could be contributing to this issue:

  • Protein Binding: Anilines and their metabolites can bind to proteins in the microsomal preparation.[8]

  • Metabolite Polarity: Metabolites, particularly hydroxylated and conjugated products, are often more polar than the parent compound and may not be efficiently extracted by a single organic solvent.

  • Metabolite Instability: Some metabolites, such as N-hydroxyanilines, can be unstable and may degrade during the extraction process.

Troubleshooting Strategies:

StrategyRationale
Protein Precipitation Use a cold organic solvent like acetonitrile or methanol to precipitate proteins and release bound metabolites.
Solid-Phase Extraction (SPE) Employ an SPE cartridge with a suitable stationary phase (e.g., mixed-mode cation exchange) to selectively retain and elute metabolites of different polarities.
pH Adjustment Adjust the pH of the sample before extraction to optimize the recovery of acidic or basic metabolites.
Use of Antioxidants Add antioxidants like ascorbic acid to the sample to prevent the degradation of unstable metabolites during sample processing.

Proposed Metabolic Pathways and Key Intermediates

Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound N_Oxidation N-Oxidation (e.g., Hydroxylamine) Parent->N_Oxidation CYP450 Ring_Hydroxylation Ring Hydroxylation (e.g., Aminophenol derivative) Parent->Ring_Hydroxylation CYP450 O_Demethylation O-Demethylation (e.g., Fluorophenol derivative) Parent->O_Demethylation CYP450 N_Acetylation N-Acetylation Parent->N_Acetylation NAT Glucuronidation Glucuronidation N_Oxidation->Glucuronidation Ring_Hydroxylation->Glucuronidation Sulfation Sulfation Ring_Hydroxylation->Sulfation N_Acetylation->Ring_Hydroxylation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for this compound.

References

Technical Support Center: A Researcher's Guide to 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthesis intermediate. Here, we provide in-depth information on safe handling, troubleshooting common experimental issues, and answers to frequently asked questions to ensure the integrity and success of your research.

Section 1: Core Safety and Handling Protocols

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] However, its reactivity necessitates careful handling to ensure laboratory safety. This section details the essential safety precautions, proper handling procedures, and emergency responses.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] Understanding its specific hazards is the first step toward safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2][3]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when working with this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coatWear impervious and flame-resistant clothing for added protection.[2]
Respiratory Use in a well-ventilated area or with a full-face respiratorA respirator is necessary if exposure limits are exceeded or if irritation is experienced.[2]

Section 2: Experimental Workflow and Troubleshooting

The unique electronic properties of this compound, stemming from the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom, make it a versatile reagent but also one that can present challenges in certain reactions.[4][5]

General Handling and Storage Workflow

Proper handling and storage are critical to maintaining the purity and reactivity of this compound.

G cluster_storage Storage cluster_handling Handling storage Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep in a dark place under an inert atmosphere at 2-8°C. weighing Weigh in a fume hood with appropriate PPE. storage->weighing Retrieve from storage dissolution Dissolve in an appropriate anhydrous solvent. weighing->dissolution reaction Add to reaction vessel under an inert atmosphere. dissolution->reaction

Caption: Workflow for the safe storage and handling of this compound.

Troubleshooting Common Reactions

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, the nucleophilicity of the aniline and potential for side reactions require careful optimization.

Question: My Buchwald-Hartwig reaction with this compound is giving low yields. What are the likely causes and how can I troubleshoot it?

Answer: Low yields in Buchwald-Hartwig aminations involving anilines can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical.[6] For electron-rich anilines like this compound, bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups are often necessary to promote efficient oxidative addition and reductive elimination.[7] If you are using a general-purpose ligand, consider screening more specialized options. Pre-catalysts can also offer more reliable formation of the active catalytic species compared to generating it in situ.[8]

  • Base Selection: The choice of base is crucial and can be substrate-dependent. While strong bases like sodium tert-butoxide are common, they can be incompatible with other functional groups.[6] Weaker bases like cesium carbonate or potassium phosphate may be better tolerated and can be effective, though they may require higher temperatures or longer reaction times.

  • Solvent Effects: The reaction solvent can significantly influence the outcome. Aprotic solvents like toluene, dioxane, and THF are commonly used.[6] Ensure your solvent is anhydrous, as water can lead to catalyst deactivation and unwanted side reactions.

  • Reaction Conditions: These reactions are often sensitive to oxygen.[6] Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that your solvents are properly degassed. Insufficient heating can also lead to low conversion.

Potential Side Reactions to Consider:

  • Hydrodehalogenation: The aryl halide starting material can be reduced, leading to the formation of a byproduct without the desired amine coupling.

  • Homocoupling: The boronic acid (in Suzuki coupling) or the aryl halide can couple with themselves to form dimers.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or degrade under the reaction conditions.

Acylation of the amino group in this compound is a common transformation. However, over-acylation or side reactions on the aromatic ring can occur.

Question: I am observing multiple products in my acylation of this compound. How can I improve the selectivity?

Answer: The formation of multiple products in acylation reactions often points to issues with reactivity and stoichiometry.

  • Control of Stoichiometry: Use a precise stoichiometry of your acylating agent (e.g., acyl chloride or anhydride). A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to diacylation or other side reactions.

  • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product.

  • Addition of a Base: The addition of a non-nucleophilic base, such as triethylamine or pyridine, can scavenge the acid byproduct (e.g., HCl) and prevent side reactions catalyzed by acidic conditions.

  • Protecting Group Strategy: If you have other reactive functional groups in your molecule, consider a protecting group strategy to mask them during the acylation step.[9] Common protecting groups for amines include Boc and Cbz, which can be removed under specific conditions.[10]

Purification of Reaction Products

Question: What are the best methods for purifying the products of reactions involving this compound?

Answer: The choice of purification method will depend on the properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. A typical stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution can be effective for separating closely related compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Acid-Base Extraction: Since the starting material is an aniline, its basicity can be exploited for purification. If your product is neutral, you can wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted this compound. Conversely, if your product retains the aniline moiety, you can extract it into an acidic aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer to recover your product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common organic solvents?

Q2: Can I use this compound in Suzuki coupling reactions?

A2: Yes, anilines can be used in Suzuki couplings, typically after conversion to a more suitable coupling partner like an aryl halide or triflate. If you are planning to use a derivative of this compound in a Suzuki coupling, be mindful of the electronic effects of the fluoro and methoxy groups on the reactivity of the aryl ring.[4] As with Buchwald-Hartwig reactions, careful screening of catalysts, ligands, bases, and solvents is recommended for optimal results.[7][11]

Q3: How stable is this compound to acidic and basic conditions?

A3: The aniline functional group is basic and will be protonated under acidic conditions to form an anilinium salt. This can deactivate the aromatic ring towards electrophilic substitution. Under strongly basic conditions, the N-H proton can be deprotonated, though this typically requires a very strong base. The methoxy group may be susceptible to cleavage under harsh acidic conditions.[12] It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, unless these are the desired reaction conditions.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[13] Reactions with these substances can be exothermic and may produce hazardous byproducts.

Q5: What are the primary uses of this compound in drug discovery?

A5: The presence of a fluorine atom can significantly impact the metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[4][14] this compound serves as a valuable building block for introducing this fluorinated methoxy aniline scaffold into larger, more complex molecules being investigated as potential therapeutics.[1]

References

Validation & Comparative

Comparing reactivity of 3-Fluoro-5-methoxyaniline with other anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of organic synthesis, particularly in the design of novel pharmaceutical agents and functional materials, the selection of appropriately substituted building blocks is paramount. Substituted anilines are a cornerstone of this endeavor, offering a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 3-Fluoro-5-methoxyaniline, a uniquely substituted aniline, against a range of other anilines. By examining the interplay of electronic effects and providing supporting experimental context, this document serves as a technical resource for chemists to anticipate and harness the distinct reactivity of this valuable intermediate.

The reactivity of anilines is fundamentally governed by the electron density on both the amino group and the aromatic ring. The amino group (-NH₂) is a potent activating group, significantly enhancing the ring's nucleophilicity and directing electrophilic attack to the ortho and para positions.[1][2] However, the introduction of substituents dramatically modulates this intrinsic reactivity. In this compound, the fluorine and methoxy groups, positioned meta to the amino group, exert competing electronic effects that fine-tune its chemical behavior. Understanding these nuances is critical for predicting reaction outcomes and designing efficient synthetic strategies.[3][4]

The Electronic Tug-of-War: Deconstructing Substituent Effects

The reactivity of a substituted aniline is a direct consequence of the electronic contributions of its substituents. These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (I): This is a through-bond polarization caused by the electronegativity difference between atoms.

  • Resonance Effect (R or M): This involves the delocalization of π-electrons and lone pairs across the aromatic system.

In the case of This compound , we observe a fascinating interplay of these effects:

  • Fluorine (at C3): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away.[5] However, it also possesses a lone pair that can be donated into the ring via resonance (+R), although this effect is weaker for fluorine compared to other halogens.

  • Methoxy Group (at C5): The oxygen atom in the methoxy group is electronegative, leading to a modest electron-withdrawing inductive effect (-I). Critically, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R).[6]

  • Amino Group (-NH₂): The nitrogen's lone pair strongly donates into the ring (+R), making it a powerful activating group.[7][8] It also has a moderate -I effect due to nitrogen's electronegativity.

The net effect on the reactivity of this compound is a finely balanced outcome of these competing forces. The strong activating +R effect of the amino group is tempered by the -I effects of both fluorine and the methoxy group's oxygen. The +R effect of the methoxy group further contributes to the overall electron density of the ring.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring Prep_Anilines Prepare 0.1 M solutions of each aniline in Dichloromethane Add_Reagents Add Acetic Anhydride (1.1 eq) and Pyridine (0.1 eq) Prep_Anilines->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir TLC Monitor by TLC at regular intervals Stir->TLC Record_Time Record time to completion TLC->Record_Time

References

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Spectroscopic Characterization of a Key Synthetic Intermediate.

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. 3-Fluoro-5-methoxyaniline, a key building block in the synthesis of a variety of bioactive molecules, presents a compelling case for a detailed spectroscopic examination. This guide offers an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. In the absence of a publicly available, fully assigned experimental spectrum, this guide presents a robust, predicted dataset derived from established principles of NMR spectroscopy and comparative data from structurally analogous compounds. We will dissect the subtle interplay of substituent effects, providing a framework for researchers to confidently identify and characterize this and similar molecules.

The Spectroscopic Signature: Predicted ¹H and ¹³C NMR Data

The chemical shifts and coupling constants in NMR are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the electronegative fluorine atom and the electron-donating methoxy and amino groups create a unique electronic distribution around the aromatic ring, resulting in a distinct NMR fingerprint. The predicted spectral data, based on the analysis of substituent effects from analogous compounds such as 3-fluoroaniline, 3-methoxyaniline, and 3-fluoroanisole, are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-2~6.45Doublet of doublets (dd)⁴J(H-F) ≈ 2.5, ⁴J(H-H) ≈ 2.01H
H-4~6.30Doublet of doublets (dd)³J(H-F) ≈ 10.0, ⁴J(H-H) ≈ 2.01H
H-6~6.25Triplet of doublets (td) or Multiplet (m)³J(H-H) ≈ 2.0, ⁵J(H-F) ≈ 2.01H
-NH₂~3.70Broad singlet (br s)-2H
-OCH₃~3.78Singlet (s)-3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-1 (C-NH₂)~148.5Doublet⁴J(C-F) ≈ 2
C-2~99.0Doublet³J(C-F) ≈ 10
C-3 (C-F)~164.0Doublet¹J(C-F) ≈ 245
C-4~101.5Doublet²J(C-F) ≈ 25
C-5 (C-OCH₃)~161.0Singlet-
C-6~96.0Doublet⁴J(C-F) ≈ 3
-OCH₃~55.5Singlet-

Deciphering the Spectrum: An In-Depth Analysis

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic effects exerted by the substituents on the aniline ring.

¹H NMR Spectrum Analysis:

The aromatic region of the ¹H NMR spectrum is anticipated to display three distinct signals, each corresponding to a single proton. The broad singlet for the amine (-NH₂) protons is a characteristic feature, with its chemical shift being sensitive to solvent and concentration. The sharp singlet for the methoxy (-OCH₃) protons will be found in the typical region for such groups.

  • H-2, H-4, and H-6: The fluorine atom strongly influences the chemical shifts and multiplicities of the adjacent protons through space (n-bond) coupling. The proton at C-4 (H-4) is expected to exhibit a large ortho coupling constant (³J) with the fluorine atom. The proton at C-2 (H-2) will show a smaller meta coupling (⁴J) to fluorine. The proton at C-6, being the furthest from the fluorine, will likely show the smallest coupling to fluorine (⁵J) and will also be coupled to the other two aromatic protons. The electron-donating nature of the amino and methoxy groups will shield the aromatic protons, shifting them upfield compared to benzene (δ 7.36 ppm).

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum is predicted to show seven distinct resonances. The most notable feature is the large one-bond coupling constant (¹J) for the carbon directly attached to the fluorine atom (C-3). The magnitudes of the two-, three-, and four-bond carbon-fluorine coupling constants provide invaluable structural information.

  • C-1, C-3, and C-5: The carbons directly attached to the heteroatoms (C-NH₂, C-F, and C-OCH₃) will appear at the most downfield chemical shifts due to the electronegativity of these atoms.

  • C-2, C-4, and C-6: These carbons will be shifted upfield due to the electron-donating effects of the amino and methoxy groups. The carbon atoms ortho and para to the strongly activating amino and methoxy groups will be the most shielded. The fluorine substituent will also influence the chemical shifts of the neighboring carbons.

Below is a visualization of the predicted spin-spin coupling interactions in this compound.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in this compound.

A Broader Analytical Perspective: Comparison with Other Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, a multi-technique approach provides a more complete characterization of a molecule.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and electronic environment.Non-destructive, provides unambiguous structural information.Requires higher sample concentration, sensitive to magnetic field inhomogeneity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, requires minimal sample preparation.Provides limited structural information, complex spectra can be difficult to interpret.

For this compound, Mass Spectrometry would confirm the molecular weight (141.14 g/mol ) and the presence of fluorine and nitrogen through isotopic patterns and fragmentation. Infrared Spectroscopy would show characteristic absorptions for the N-H stretches of the primary amine, C-O stretching of the methoxy group, and C-F stretching.

The following diagram illustrates a typical workflow for the comprehensive analysis of a small molecule like this compound.

cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound (purified) NMR NMR Spectroscopy (¹H, ¹³C, etc.) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS IR Infrared Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Caption: Integrated analytical workflow for small molecule characterization.

Experimental Protocol for High-Quality NMR Analysis

To ensure the acquisition of high-fidelity NMR spectra, a standardized and meticulous experimental protocol is essential.

I. Sample Preparation: A Foundation of Quality
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. For studies focusing on the exchangeable amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be a valuable alternative.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern spectrometers can also utilize the residual solvent peak as a secondary reference.

  • Sample Filtration: To ensure optimal magnetic field homogeneity (shimming), it is crucial to filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Operation: Precision and Control
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly beneficial for resolving the complex coupling patterns in the aromatic region.

  • Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, resulting in sharp, well-defined NMR signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically used to ensure a good signal-to-noise ratio without saturating the signals.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to capture the decay of the signal.

    • Relaxation Delay: A relaxation delay of 1-2 seconds allows for the spins to return to equilibrium between pulses.

    • Number of Scans: For a sample of adequate concentration, 8-16 scans are usually enough to obtain a high-quality spectrum.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.

    • Acquisition Time and Relaxation Delay: Similar to ¹H NMR, but a longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound, even when based on robust predictions, provides a powerful tool for its unambiguous identification and characterization. By understanding the intricate interplay of substituent effects on chemical shifts and coupling constants, researchers can confidently interpret the spectroscopic data of this and structurally related molecules. Integrating NMR analysis with other techniques such as mass spectrometry and infrared spectroscopy ensures a comprehensive and self-validating approach to structural elucidation, a cornerstone of modern chemical research and development.

A Comparative Guide to the Structural Elucidation of 3-Fluoro-5-methoxyaniline Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount. For aniline derivatives, a cornerstone scaffold in medicinal chemistry, this structural insight informs structure-activity relationships (SAR), guides lead optimization, and elucidates potential polymorphic forms that can impact a drug's bioavailability and stability.[1] This guide provides a comprehensive overview of the X-ray crystallographic analysis of 3-fluoro-5-methoxyaniline and its derivatives, compounds of increasing interest due to their utility as versatile synthetic intermediates in the creation of complex pharmaceuticals and advanced materials.[2]

While a definitive crystal structure for the parent this compound is not publicly available as of this writing, this guide will present a comparative framework for its analysis. We will explore the established methodologies for crystallizing and analyzing similar aniline derivatives, offer insights into the anticipated structural effects of the fluoro and methoxy substituents, and provide a standardized protocol for researchers to generate and compare such valuable data.

The Significance of Fluorine and Methoxy Groups in Crystal Engineering

The substitution pattern of an aromatic ring profoundly influences its electronic properties and, consequently, its intermolecular interactions. In this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, ortho and para to the amine, creates a unique electronic environment that dictates crystal packing.

  • Fluorine: As the most electronegative element, fluorine's primary contribution is through a strong inductive electron-withdrawing effect.[3] In the solid state, this can lead to the formation of C—H⋯F hydrogen bonds and influence π-π stacking interactions.

  • Methoxy Group: The methoxy group is a strong hydrogen bond acceptor and can participate in N—H⋯O interactions, which are often pivotal in stabilizing the crystal lattice of aniline derivatives.[4]

  • Aniline Moiety: The amine group itself is a versatile hydrogen bond donor, readily forming N—H⋯O, N—H⋯F, and N—H⋯N interactions that direct the supramolecular assembly.[3]

The combination of these functional groups suggests a rich landscape of potential intermolecular interactions that will govern the solid-state structure of this compound derivatives.

Comparative Crystallographic Data: An Illustrative Analysis

To provide a clear framework for comparison, the following table presents hypothetical but representative crystallographic data for this compound alongside a known derivative, 4-fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline.[5] This juxtaposition highlights the key parameters that researchers should focus on when comparing novel structures.

Parameter Hypothetical: this compound 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline[5]
Empirical Formula C₇H₈FNOC₁₆H₁₆FNO₃
Formula Weight 141.14 g/mol [6][7][8][9]289.30 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
a (Å) Value7.1147 (9)
b (Å) Value8.3841 (9)
c (Å) Value12.9217 (13)
β (°) Value105.266 (5)
Volume (ų) Value743.59 (14)
Z 42
Calculated Density (Mg/m³) Value1.292
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Temperature (K) 100296
Key Intermolecular Interactions N-H···O, N-H···F, C-H···πC-H···N, C-H···O

Note: The data for this compound is illustrative and intended to guide researchers in their data presentation.

Experimental Workflow for X-ray Crystallographic Analysis

The successful elucidation of a crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow provides a robust protocol for the analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification High Purity Purification (>98%) synthesis->purification solvent Solvent Screening purification->solvent evaporation Slow Evaporation solvent->evaporation mounting Crystal Mounting & Flash Cooling (100 K) evaporation->mounting data_collection X-ray Diffraction (Mo or Cu Kα) mounting->data_collection solve Structure Solution (e.g., SHELXT) data_collection->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation (CheckCIF) refine->validate end end validate->end Final CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols

1. Crystal Growth of Aniline Derivatives

Obtaining high-quality single crystals is often the most critical and challenging step.[1] For aniline derivatives, slow evaporation of a saturated solution is a widely successful technique.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should provide moderate solubility for the this compound derivative. Common solvents to screen include toluene, methanol, acetone, and ethyl acetate.[1] The goal is to prepare a solution that is saturated or near-saturated at a slightly elevated temperature, which will become supersaturated upon slow cooling or evaporation.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of the chosen solvent, warming gently if necessary to achieve full dissolution.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals. Colorless, well-formed crystals were obtained for a similar compound after 4 days using methanol.[5]

2. X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal should be selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.[1]

  • Data Collection: Data is typically collected using a diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source.[1] The detector is positioned to achieve optimal resolution and spot separation.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of reflection intensities.

    • The structure is solved using direct methods, which are implemented in software packages like SHELXS or SHELXT.[1] These programs use statistical methods to determine initial phases for the reflections, leading to an initial electron density map.

    • An initial molecular model is built by identifying atoms within the electron density map.

    • The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization procedure, for example, with SHELXL.[1]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

  • Validation: The final structural model must be rigorously validated to ensure its chemical and crystallographic integrity. Tools such as PLATON and the IUCr's CheckCIF service are used for this purpose.[1]

Logical Framework for Structural Comparison

When comparing the crystal structures of different this compound derivatives, a logical and systematic approach is essential. The following diagram illustrates the key relationships to consider.

structural_comparison bond_lengths Bond Lengths (e.g., C-N, C-F) h_bonding Hydrogen Bonding (N-H···O, C-H···F) other_interactions Other Interactions (e.g., Halogen Bonds) bond_lengths->other_interactions Enables bond_angles Bond Angles pi_stacking π-π Stacking torsion_angles Torsion Angles (Conformation) torsion_angles->h_bonding Influences unit_cell Unit Cell Parameters symmetry Space Group & Symmetry h_bonding->symmetry Dictates density Density & Packing Efficiency pi_stacking->density Affects

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Methoxyanilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Strategic Fluorination

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. Among the vast arsenal of chemical tools, fluorination stands out for its profound ability to modulate the physicochemical and metabolic properties of drug candidates. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated methoxyanilines, offering researchers, scientists, and drug development professionals a detailed look into the nuanced effects of this single-atom substitution. By delving into experimental data, established protocols, and the underlying mechanistic rationale, we aim to equip you with the insights necessary to make informed decisions in your drug design and development endeavors.

The Strategic Impact of Fluorination on Methoxyaniline Scaffolds

Methoxyanilines, also known as anisidines, are valuable building blocks in pharmaceutical synthesis, appearing in scaffolds for a range of therapeutic areas.[1][2] Their inherent properties, however, can sometimes limit their potential. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can dramatically alter a molecule's profile in several key ways:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact the electron distribution within a molecule, thereby altering its acidity (pKa) and lipophilicity (LogP). These changes are critical for optimizing a drug's solubility, permeability, and ultimately, its bioavailability.[3][4]

  • Enhancement of Metabolic Stability: A common challenge in drug development is rapid metabolic degradation, often mediated by Cytochrome P450 (CYP450) enzymes.[5] Fluorination can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[6][7]

  • Increased Binding Affinity: The substitution of hydrogen with fluorine can introduce favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.[3][8]

This guide will now explore these effects through a direct comparison of a non-fluorinated methoxyaniline with its fluorinated counterpart, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Anilines

To illustrate the impact of fluorination, we will compare 4-methoxyaniline with a representative fluorinated analog, 2-fluoro-4-methoxyaniline.

CompoundStructurepKaLogP
4-Methoxyaniline4-Methoxyaniline5.36[9]0.95[9][10]
2-Fluoro-4-methoxyaniline2-Fluoro-4-methoxyaniline4.60 (Predicted)[11]1.4 (Calculated)[2][12]

Key Observations and Mechanistic Insights:

  • Acidity (pKa): The introduction of the electron-withdrawing fluorine atom ortho to the amino group in 2-fluoro-4-methoxyaniline is predicted to decrease the pKa of the anilinium ion compared to 4-methoxyaniline. This is due to the inductive effect of fluorine, which stabilizes the lone pair of electrons on the nitrogen, making the amine less basic. A lower pKa means the compound will be less protonated at physiological pH (7.4), which can influence its interaction with targets and its permeability across biological membranes.[3]

  • Lipophilicity (LogP): The calculated LogP of 2-fluoro-4-methoxyaniline is higher than the experimental LogP of 4-methoxyaniline, indicating increased lipophilicity. This is a common consequence of fluorination and can enhance a compound's ability to cross cell membranes and access hydrophobic binding pockets of target proteins.[4][8] However, it is a parameter that must be carefully optimized, as excessive lipophilicity can lead to poor solubility and off-target effects.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP.[8][13] This protocol ensures a robust and reliable measurement.

Rationale: This method directly measures the partitioning of a compound between two immiscible phases, n-octanol (simulating a lipid bilayer) and water (simulating the aqueous environment of the body). The ratio of the compound's concentration in each phase at equilibrium provides a direct measure of its lipophilicity.

Step-by-Step Protocol:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and purified water in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the pre-saturated n-octanol.

    • Prepare a series of dilutions from the stock solution to create a standard curve for quantification.

  • Partitioning Experiment:

    • In a glass vial, combine a known volume of the pre-saturated n-octanol containing the test compound with a known volume of the pre-saturated water (e.g., a 1:1 ratio).

    • Seal the vial and shake gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours, depending on the compound).

  • Phase Separation and Quantification:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Quantify the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

G cluster_prep Solvent Preparation cluster_exp Partitioning Experiment n-Octanol n-Octanol Shake_24h Shake 24h n-Octanol->Shake_24h Water Water Water->Shake_24h Separatory_Funnel Separatory Funnel Shake_24h->Separatory_Funnel Pre-saturated_Octanol Pre-saturated_Octanol Separatory_Funnel->Pre-saturated_Octanol Pre-saturated_Water Pre-saturated_Water Separatory_Funnel->Pre-saturated_Water Partitioning_Vial Partitioning Vial Pre-saturated_Octanol->Partitioning_Vial Pre-saturated_Water->Partitioning_Vial Test_Compound Test_Compound Test_Compound->Partitioning_Vial Shake_Equilibrium Shake to Equilibrium Partitioning_Vial->Shake_Equilibrium Centrifuge Centrifuge Shake_Equilibrium->Centrifuge Quantification Quantification (HPLC/UV-Vis) Centrifuge->Quantification LogP_Calculation LogP Calculation Quantification->LogP_Calculation

Caption: Workflow for LogP Determination via Shake-Flask Method.

Metabolic Stability: The Fluorine Shield

The metabolic fate of a drug candidate is a critical determinant of its success. Aniline derivatives are known to undergo metabolism by CYP450 enzymes, primarily through hydroxylation of the aromatic ring and N-oxidation.[3][14][15]

Expected Impact of Fluorination:

The introduction of a fluorine atom at a position susceptible to metabolic attack can effectively "shield" that site from enzymatic oxidation. This is due to the strength of the C-F bond and the high activation energy required for its cleavage by CYP450 enzymes.[6][7] In the case of 2-fluoro-4-methoxyaniline, the fluorine at the 2-position would be expected to hinder hydroxylation at that site, a common metabolic pathway for anilines. This would likely lead to a slower rate of metabolism and an increased metabolic half-life compared to 4-methoxyaniline.

G Non-Fluorinated 4-Methoxyaniline Position 2 (C-H) Other Positions Metabolism_NF Metabolism Non-Fluorinated:p1->Metabolism_NF Vulnerable Site Fluorinated 2-Fluoro-4-methoxyaniline Position 2 (C-F) Other Positions Metabolism_F Reduced Metabolism Fluorinated:p1->Metabolism_F Blocked Site CYP450 CYP450 Enzymes CYP450->Metabolism_NF CYP450->Metabolism_F Metabolite_NF Hydroxylated Metabolite Metabolism_NF->Metabolite_NF Parent_Compound_F Parent Compound Metabolism_F->Parent_Compound_F

Caption: Fluorine Shielding Effect on Metabolic Oxidation.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a reliable method for assessing the metabolic stability of a compound in a high-throughput manner.

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can simulate Phase I metabolism and measure the rate of disappearance of the parent compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the cofactor NADPH in the reaction buffer.

    • Prepare stock solutions of the test compounds (fluorinated and non-fluorinated methoxyanilines) and a positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the reaction buffer.

    • Add the test compounds and positive control to their respective wells at a final concentration of, for example, 1 µM.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except for the "minus-cofactor" control wells.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile) that precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the metabolic half-life (t½) and the intrinsic clearance (Clint) from the slope of the linear regression.

Synthesis of Fluorinated Methoxyanilines: Strategic Choices

The synthesis of fluorinated methoxyanilines often requires a multi-step approach. A common strategy involves the reduction of a corresponding nitroanisole precursor.[15][16] For example, 2-fluoro-4-methoxyaniline can be synthesized from 2-fluoro-4-iodoaniline through an Ullman coupling to introduce the methoxy group, followed by deprotection of the aniline.[10] The choice of synthetic route is a critical experimental decision, influenced by factors such as the availability of starting materials, desired regioselectivity, and scalability.

Conclusion: The Power of a Single Atom

The comparative analysis of fluorinated and non-fluorinated methoxyanilines clearly demonstrates the profound impact of strategic fluorination in drug discovery. The introduction of a single fluorine atom can significantly alter a molecule's physicochemical properties and metabolic stability, offering a powerful tool to overcome common challenges in drug development. By understanding the mechanistic basis of these effects and employing robust experimental protocols for their evaluation, researchers can harness the power of fluorine to design more effective and durable therapeutic agents.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Fluoro-5-methoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise identification of constitutional isomers is not merely a procedural formality but a cornerstone of safety, efficacy, and intellectual property. For drug development professionals and researchers, the subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's biological activity, metabolic pathway, and toxicity profile. This guide provides an in-depth spectroscopic comparison of 3-Fluoro-5-methoxyaniline and its isomers, offering a multi-faceted analytical approach to distinguish these closely related compounds.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this guide will elucidate the causal relationships between molecular structure and spectroscopic output. We will explore how the interplay of electronic and steric effects, governed by the positions of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom (-F), creates a unique spectral fingerprint for each isomer.

The Isomers in Focus

The isomers under consideration all share the same molecular formula, C₇H₈FNO, and a molecular weight of approximately 141.14 g/mol .[1][2][3][4][5][6] The challenge lies in their structural diversity, which we will dissect using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Figure 1. Structures of this compound and its common isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents.

The Underlying Principles of Substituent Effects

The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing electron density primarily at the ortho and para positions. This increased electron density shields the nearby protons and carbons, causing their NMR signals to shift to a higher field (lower ppm). Conversely, the fluorine atom (-F) is an electron-withdrawing group through induction due to its high electronegativity, which deshields nearby nuclei and shifts their signals to a lower field (higher ppm). The interplay of these opposing effects, dictated by the relative positions of the -NH₂, -OCH₃, and -F groups, creates a unique NMR spectrum for each isomer.

NMR_Effects cluster_legend Legend cluster_methoxy Methoxy Group (-OCH₃) cluster_fluorine Fluorine Atom (-F) Shielding Shielding Deshielding Deshielding ortho ortho meta meta para para ortho_F ortho meta_F meta para_F para Substituent Substituent Electronic Effect Electronic Effect Substituent->Electronic Effect influences Chemical Shift Chemical Shift Electronic Effect->Chemical Shift determines Experimental_Workflow Sample Sample NMR_Prep NMR_Prep Sample->NMR_Prep Dissolve in deuterated solvent IR_Prep IR_Prep Sample->IR_Prep Prepare KBr pellet or thin film MS_Prep MS_Prep Sample->MS_Prep Inject into GC UV_Prep UV_Prep Sample->UV_Prep Prepare dilute solution NMR_Acquisition NMR_Acquisition NMR_Prep->NMR_Acquisition Analyze NMR_Data NMR_Data NMR_Acquisition->NMR_Data Generate Structural_Elucidation Structural_Elucidation NMR_Data->Structural_Elucidation Contributes to IR_Acquisition IR_Acquisition IR_Prep->IR_Acquisition Analyze IR_Data IR_Data IR_Acquisition->IR_Data Generate IR_Data->Structural_Elucidation Contributes to MS_Acquisition MS_Acquisition MS_Prep->MS_Acquisition Ionize and Analyze MS_Data MS_Data MS_Acquisition->MS_Data Generate MS_Data->Structural_Elucidation Contributes to UV_Acquisition UV_Acquisition UV_Prep->UV_Acquisition Analyze UV_Data UV_Data UV_Acquisition->UV_Data Generate UV_Data->Structural_Elucidation Contributes to

References

A Comparative Guide to Quantifying the Electronic Effects of the Fluorine Substituent in 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a substituent's electronic influence on a molecule's properties is paramount. The strategic placement of fluorine, a uniquely paradoxical element, can dramatically alter a compound's reactivity, basicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive comparison of methodologies to quantify the electronic effects of the fluorine atom in 3-Fluoro-5-methoxyaniline, a versatile intermediate in organic synthesis.[3][4] We will explore both experimental and computational approaches, offering a robust framework for comparative analysis against relevant analogues like aniline and 3,5-dimethoxyaniline.

The fluorine atom presents a fascinating case of competing electronic effects. Its high electronegativity results in a powerful electron-withdrawing inductive effect (-I), which can decrease the electron density of an aromatic ring.[1][5][6] However, its lone pairs can participate in resonance, acting as a π-donating group (+M or +R effect).[7] The net electronic impact is a delicate balance of these opposing forces, heavily influenced by the substituent's position on the aromatic ring.[7]

Comparative Framework: Understanding Substituent Effects

To contextualize the electronic contribution of the fluorine atom in this compound, it is instructive to compare its properties with those of aniline and 3,5-dimethoxyaniline.

  • Aniline: The parent compound, provides a baseline for the electronic properties of the amino group interacting with the phenyl ring. The lone pair of the nitrogen atom is delocalized into the aromatic system, influencing its basicity.[8]

  • 3,5-Dimethoxyaniline: The methoxy group (-OCH3) is generally considered an electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I).[9][10][11] In the meta position, the inductive effect is more pronounced.[10][11] Comparing this compound to this compound allows for the isolation of the fluorine's electronic contribution.

  • This compound: In this molecule, both the fluorine and methoxy groups are meta to the amino group. From this position, their inductive effects will be the primary mode of electronic influence on the amino group's basicity.

I. Experimental Quantification of Electronic Effects

A. Acidity Constant (pKa) Determination: A Measure of Basicity

The most direct experimental method to quantify the electronic effects on the amino group is to measure the pKa of its conjugate acid. A lower pKa value indicates a weaker base, suggesting that electron-withdrawing groups are reducing the availability of the nitrogen's lone pair to accept a proton.[12]

Comparative pKa Values (Predicted)

CompoundPredicted pKa of Conjugate AcidRationale
Anilinium ion~4.6Baseline basicity of aniline.
3,5-Dimethoxyanilinium ion~4.2The two meta-methoxy groups exert an electron-withdrawing inductive effect, decreasing basicity compared to aniline.[10][11]
3-Fluoro-5-methoxyanilinium ion~3.8Fluorine's strong inductive effect, combined with the methoxy group's inductive effect, is expected to significantly decrease the basicity of the amino group.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[13][14]

Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve sample in a water/co-solvent mixture D Place sample solution in a thermostatted vessel A->D B Prepare standardized HCl or NaOH titrant E Add titrant in small, precise increments B->E C Calibrate pH meter with standard buffers (pH 4, 7, 10) C->D D->E F Record pH after each addition E->F G Plot pH vs. volume of titrant added F->G H Determine the equivalence point (inflection point) G->H I Calculate pKa from the half-equivalence point (pH = pKa) H->I

Caption: Workflow for pKa determination.

Detailed Steps:

  • Preparation: Accurately weigh and dissolve the aniline derivative in a suitable solvent (e.g., a water-methanol mixture for sparingly soluble compounds). Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant. Calibrate the pH meter using at least three standard buffer solutions.[13]

  • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution. Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.

  • Data Analysis: Plot the pH values against the volume of titrant added. The equivalence point is the point of steepest slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.[15] For greater accuracy, a derivative plot can be used to identify the equivalence point.

B. NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the electronic environment of specific nuclei within a molecule.[16] Changes in chemical shifts (δ) can be correlated with the electron density around the nucleus.

  • ¹⁵N NMR: The chemical shift of the nitrogen atom in the amino group is highly sensitive to its electronic environment.[17] A downfield shift (higher ppm) in the ¹⁵N NMR spectrum of this compound compared to aniline would indicate a decrease in electron density on the nitrogen atom, consistent with the electron-withdrawing nature of the substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also influenced by substituent effects.[18][19] The chemical shift of the carbon atom para to the amino group (C4) is particularly informative about the resonance effects of the amino group.

Predicted ¹⁵N and ¹³C NMR Chemical Shifts (Relative to Aniline)

CompoundPredicted Δδ ¹⁵N (ppm)Predicted Δδ ¹³C-4 (ppm)Rationale
Aniline0 (Reference)0 (Reference)Baseline chemical shifts.
3,5-DimethoxyanilineDownfieldUpfieldInductive withdrawal by methoxy groups deshields the nitrogen. Resonance donation from the amino group is slightly enhanced, shielding C4.
This compoundMore DownfieldSlightly UpfieldThe strong inductive effect of fluorine will cause a significant downfield shift of the nitrogen signal.[5] The impact on C4 will be less pronounced as the substituents are meta.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of the aniline derivative in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer. For ¹⁵N NMR, a larger number of scans may be required due to the low natural abundance and sensitivity of the ¹⁵N nucleus.

  • Data Analysis: Process the spectra and assign the chemical shifts for the relevant nuclei. Compare the chemical shifts of this compound with those of aniline and 3,5-dimethoxyaniline.

II. Computational Quantification of Electronic Effects

Computational chemistry offers powerful tools to complement experimental data and provide a deeper understanding of electronic effects at the molecular level.

A. Hammett Analysis: A Quantitative Correlation

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[20][21][22] The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

  • K and k are the equilibrium and rate constants for the substituted reactant.

  • K₀ and k₀ are the constants for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.[23]

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.[23][24]

Hammett Substituent Constants (σ)

Substituentσ_metaσ_paraElectronic Effect
-F0.340.06Strong -I, weak +M
-OCH₃0.12-0.27Weak -I, strong +M
-NH₂-0.16-0.66Weak -I, very strong +M

Data from various sources.[25][26]

For this compound, the electronic effect on the basicity of the amino group can be approximated by the sum of the σ_meta constants for the fluorine and methoxy groups.

Workflow for Correlating pKa with Hammett Constants

Hammett_Workflow A Measure pKa values for a series of meta- and para-substituted anilines C Plot pKa vs. σ A->C B Obtain literature values for Hammett σ constants B->C D Perform a linear regression to determine the reaction constant (ρ) C->D E Use the Hammett plot to predict the pKa of this compound D->E

Caption: Hammett analysis workflow.

B. Density Functional Theory (DFT) Calculations

DFT calculations can provide detailed information about the electronic structure of a molecule, including electrostatic potential maps and atomic charges.[5]

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. A more positive (blue) potential around the nitrogen lone pair in this compound compared to aniline would indicate a lower electron density and thus lower basicity.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to calculate the charges on individual atoms. A more positive charge on the nitrogen atom of this compound would be consistent with the electron-withdrawing effects of the substituents.

Conclusion

The electronic effects of the fluorine substituent in this compound can be comprehensively quantified through a combination of experimental and computational methods. pKa measurements provide a direct and accurate measure of the overall electronic influence on the basicity of the amino group. NMR spectroscopy offers a sensitive probe of the local electronic environments of the nitrogen and carbon atoms. Computational methods, such as Hammett analysis and DFT calculations, provide a theoretical framework for understanding and predicting these electronic effects. By comparing the data for this compound with that of aniline and 3,5-dimethoxyaniline, researchers can gain a clear and quantitative understanding of the nuanced role the fluorine atom plays in modulating the electronic properties of this important synthetic intermediate.

References

A Senior Application Scientist's Guide to the Certificate of Analysis: Maximizing Success with 3-Fluoro-5-methoxyaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the path from a chemical building block to a viable drug candidate is fraught with challenges. Reproducibility, purity, and the mitigation of unforeseen side reactions are paramount. The Certificate of Analysis (CoA) is not merely a procedural document; it is your primary tool for risk assessment and a predictor of experimental success.[1][2] In high-stakes endeavors like pharmaceutical development, even trace impurities can compromise drug efficacy and safety, making a thorough understanding of your reagents non-negotiable.[3][4][5]

This guide provides an in-depth comparison of 3-Fluoro-5-methoxyaniline, a versatile intermediate in organic synthesis[6], through the lens of its Certificate of Analysis. We will dissect the critical data points on a CoA, compare a high-purity grade with a standard research grade, and present experimental data from a representative synthetic transformation to illustrate the profound impact of purity on reaction outcomes.

Decoding the Certificate of Analysis for this compound

A Certificate of Analysis is a batch-specific document that confirms a product meets a defined set of quality specifications.[7][8] It is the "report card" for that specific lot of chemical, providing far more detail than a simple label.[2] Let's examine the key sections you must scrutinize.

Table 1: Key Sections of a Certificate of Analysis for this compound

SectionParameter ExampleSignificance in Drug Synthesis
Identification ¹H NMR SpectrumConfirms the molecular structure is correct. An inconsistent spectrum indicates a potential isomer or gross impurity, which would be catastrophic for a multi-step synthesis.
Physical Properties Appearance: Colorless to light yellow liquidA deviation from the expected appearance can be the first sign of degradation or contamination.
Purity (Assay) Purity by HPLC: 99.98%This is the headline figure, representing the percentage of the target molecule. In API synthesis, high purity is essential to ensure consistent therapeutic effects and meet regulatory standards.[3][4]
Impurity Profile Individual Impurity at RRT 1.05: <0.05%Identifies and quantifies specific impurities. Unknown or reactive impurities can lead to unexpected side products, difficult purifications, and potentially toxicological issues.
Residual Solvents Methanol: <100 ppmSolvents from the final purification steps can interfere with subsequent reactions, particularly those involving organometallic catalysts.
Water Content Karl Fischer Titration: <0.1%Water can quench moisture-sensitive reagents (e.g., Grignards, organolithiums) or participate in undesirable side reactions.

A sample Certificate of Analysis for a high-purity batch of this compound might present its QC summary as follows:

  • Appearance: Colorless to light yellow (Liquid)

  • ¹H NMR Spectrum: Consistent with structure

  • Purity (HPLC): 99.98%[9]

This data provides a high degree of confidence in the material's quality for demanding applications.

Comparative Analysis: High-Purity vs. Standard Grade Reagents

The term "pure" is relative in chemistry.[10] Different grades of reagents are available for different applications, from general laboratory use to GMP-compliant manufacturing.[11] The choice of grade directly impacts experimental reliability and cost. Let's compare a hypothetical High-Purity (>99.5%) grade suitable for late-stage development with a Standard Grade (~98%) often used in early discovery.

Table 2: Specification Comparison of this compound Grades

SpecificationStandard Grade (≥98.0%)High-Purity Grade (≥99.5%)Rationale & Impact
Assay (HPLC) ≥98.0%≥99.5%The ~1.5% difference in the standard grade consists of impurities that can have unknown reactivity, complicating reaction outcomes and purification.
Max Individual Impurity ≤1.0%≤0.10%A high single impurity is a major red flag. It could be an isomer or a related reactive species that competes in the desired reaction.
Water Content ≤0.5%≤0.1%Higher water content in the standard grade necessitates drying steps or the use of excess moisture-sensitive reagents, affecting reaction stoichiometry and cost.
Residual Solvents Not specifiedSpecified (e.g., <500 ppm)Unspecified solvents can be catalyst poisons or participate in side reactions. Their presence makes troubleshooting difficult.

While the Standard Grade is suitable for initial proof-of-concept experiments, its use in complex, multi-step syntheses introduces significant risk. The High-Purity Grade, backed by a more stringent CoA, provides the batch-to-batch consistency essential for reproducible results and regulatory compliance.[7]

Experimental Validation: Impact of Purity on Suzuki-Miyaura Cross-Coupling

To demonstrate the tangible impact of reagent quality, we performed a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis, using both grades of this compound.

Experimental Rationale

The amino group of anilines can interfere with palladium catalysts. Impurities common in aniline synthesis, such as related isomers or di-substituted species, can also participate in the coupling, leading to a complex product mixture that is challenging to purify. This reaction is therefore highly sensitive to the purity of the aniline starting material.

Experimental Protocol
  • Reagent Preparation: In a nitrogen-filled glovebox, a reaction vial is charged with 4-acetylphenylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(dppf)Cl₂ (2 mol%).

  • Starting Material Addition: this compound (1.0 equiv, using either the High-Purity or Standard Grade) is added, followed by a 3:1 mixture of Dioxane/Water.

  • Reaction: The vial is sealed and heated to 90 °C with vigorous stirring for 12 hours.

  • Workup & Analysis: The reaction is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried, concentrated, and analyzed by HPLC to determine product purity and yield. The product is then purified by column chromatography.

G cluster_prep Reagent Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Workup & Analysis reagents Weigh Boronic Acid, Base (K2CO3), & Pd Catalyst add_aniline Add this compound (High-Purity vs. Standard) reagents->add_aniline add_solvents Add Dioxane/Water Solvent System add_aniline->add_solvents heat Seal and Heat (90 °C, 12h) add_solvents->heat workup Aqueous Workup & Extraction heat->workup hplc_analysis Crude HPLC Analysis (Yield, Purity) workup->hplc_analysis purification Column Chromatography hplc_analysis->purification final_product Isolated Product purification->final_product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Comparative Results

The difference in outcome was stark, highlighting the predictive power of the CoA.

Table 3: Performance Comparison in Suzuki-Miyaura Coupling

ParameterStandard Grade (≥98.0%)High-Purity Grade (≥99.5%)
Isolated Yield 68%91%
Product Purity (HPLC) 94.2%99.7%
Major Side Products Two significant side products observed (>2% each)No side products >0.1%
Purification Difficulty High - required multiple chromatographic stepsLow - straightforward single column

The Standard Grade reagent resulted in a significantly lower yield and a less pure product, necessitating a more intensive and costly purification process. The High-Purity reagent, as predicted by its CoA, delivered a clean, high-yielding reaction.

Mechanistic Impact of Impurities

From the Standard Grade reaction, a key side product was identified by LC-MS as a dimer resulting from a competing self-coupling reaction. This suggests the presence of a bromo- or iodo- impurity in the starting material—a plausible byproduct from certain synthetic routes of halogenated anilines. This impurity, even at <1%, can significantly impact the catalytic cycle.

G cluster_main Desired Pathway (High-Purity Reagent) cluster_side Side Reaction (Impurity Driven) A This compound C Oxidative Addition A->C B Pd(0) Catalyst B->C D Desired Product (>99% Purity) C->D Transmetalation & Reductive Elimination X Reactive Impurity (e.g., Bromo-analogue) Z Self-Coupling Cycle X->Z Y Pd(0) Catalyst Y->Z W Dimeric Byproduct Z->W

Caption: Impact of a reactive impurity on the catalytic cycle.

This illustrates a critical principle: the CoA for your starting material is the first and most important step in troubleshooting a problematic reaction. By trusting the data on the CoA, you can preemptively identify risks associated with specific batches of reagents.[1]

Conclusion

In the precise and demanding field of drug development, a chemical reagent should be treated as more than just a commodity. It is a critical variable that must be rigorously controlled. The Certificate of Analysis provides the necessary data to exert that control. As demonstrated, a high-purity grade of this compound, validated by a comprehensive CoA, leads to higher yields, cleaner reaction profiles, and more reliable scientific outcomes. By investing the time to read, understand, and compare CoAs, researchers can de-risk their synthetic routes, accelerate development timelines, and build a foundation of quality and reproducibility into their work.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Fluoro-5-methoxyaniline (CAS No: 2339-58-4). As a halogenated aromatic amine, this compound requires specialized handling and disposal procedures to mitigate risks to laboratory personnel and the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely a chemical waste product; it is a multi-faceted hazard. Aniline and its derivatives are recognized for their toxicity, and the introduction of a fluorine atom necessitates specific disposal considerations for halogenated organic compounds.[1][2][3]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard Class & Category Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5]Accidental ingestion can lead to significant toxicity. Strict hygiene practices are mandatory.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[4][5]The compound can be absorbed through the skin, necessitating the use of appropriate chemical-resistant gloves.
Skin Irritation (Category 2)H315: Causes skin irritation[4][5]Direct contact can cause inflammation and irritation, reinforcing the need for robust PPE.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[4][5]Splash protection is critical to prevent serious, potentially lasting eye damage.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[4][5]The compound must be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid respiratory exposure.
STOT SE, Respiratory (Category 3)H335: May cause respiratory irritation[4][5]Reinforces the need for handling in a fume hood to prevent irritation of the respiratory tract.
Aquatic Hazard, Chronic (Category 3)H412: Harmful to aquatic life with long lasting effects[5]This is a critical disposal consideration. The compound must never be disposed of down the drain, as it can cause long-term harm to aquatic ecosystems.[1]

The presence of fluorine classifies this compound as a halogenated organic .[6][7] This is the single most important factor for its disposal, as improper thermal treatment of halogenated compounds can lead to the formation of highly toxic and persistent byproducts such as dioxins and furans.[2]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate this compound waste, ensure the following PPE is worn and accessible:

  • Eye/Face Protection : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles if there is a significant splash risk.[8][9]

  • Skin Protection :

    • Gloves : Wear chemical-impermeable gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[4][8]

    • Lab Coat/Clothing : A flame-resistant lab coat is mandatory. For handling larger quantities, wear impervious clothing to prevent skin contact.[4]

  • Respiratory Protection : All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[4][10]

Waste Segregation and Collection Protocol: A Step-by-Step Guide

Proper segregation at the point of generation is the most critical step in the disposal process. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs.

Step 1: Designate a Waste Container Select a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. The container must be in good condition and free of leaks.[11]

Step 2: Classify the Waste Stream All waste containing this compound must be classified as "Halogenated Organic Waste." [7] This includes:

  • Unused or expired pure compound.

  • Reaction mixtures containing the compound.

  • Solvent rinses from contaminated glassware (e.g., dichloromethane, chloroform).

  • Contaminated disposable materials (e.g., gloves, weighing paper, pipette tips, silica gel).

Causality Check : Why is this separation critical? Non-halogenated solvents are often fuel-blended or recycled, a less intensive and less expensive disposal process. Halogenated wastes must undergo high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds and prevent the release of toxic byproducts.[12][13] Mixing these streams results in the entire volume requiring the more stringent and costly disposal method.[11]

Step 3: Label the Container Label the waste container before adding any waste.[11] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste this compound" and any other chemical constituents (e.g., "Methylene Chloride"). Do not use abbreviations or chemical formulas.[11]

  • An approximate percentage of each component.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, environment pictogram if applicable).

Step 4: Accumulate Waste Safely

  • Keep the waste container tightly closed at all times, except when actively adding waste.[4][11]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, have secondary containment, and be away from sources of ignition or incompatible chemicals like strong oxidizing agents and acids.[10]

  • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 5: Dispose of Contaminated Solids Contaminated solids such as gloves, wipes, and silica gel should be double-bagged in clear plastic bags, sealed, and placed in a designated solid hazardous waste container, also labeled as "Halogenated Organic Waste."

Approved Disposal Methodologies

Primary Method: High-Temperature Incineration

The universally accepted and required method for disposing of concentrated halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal service.[13][14][15][16]

  • Mechanism : The waste is injected into a thermal oxidizer operating at extremely high temperatures, typically above 1100 °C (2012 °F) .[12] This high temperature, combined with a sufficient residence time (e.g., 2 seconds), ensures the complete destruction of the organic molecule to greater than 99.99% efficiency.[12][13]

  • Rationale for High Temperature : For halogenated compounds, incineration at temperatures below 1100 °C is insufficient and dangerous.[12] It can lead to incomplete combustion and the recombination of molecular fragments to form highly toxic and environmentally persistent polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), even from fluorinated precursors.[2] The high temperature ensures the cleavage of the stable carbon-fluorine bond.

  • Downstream Treatment : The combustion products, including acid gases like hydrogen fluoride (HF), are then passed through a series of scrubbers to neutralize them before release.[13]

Alternative Methods (for Dilute Aqueous Waste)

While not suitable for bulk chemical disposal, certain technologies exist for treating wastewater containing aniline derivatives:

  • Advanced Oxidation Processes (AOPs) : Methods like using Fenton's reagent (Fe²⁺/H₂O₂) can generate highly reactive hydroxyl radicals that degrade anilines in aqueous solutions.[1][3][17] These are specialized industrial wastewater treatment methods and are not to be attempted for routine laboratory waste disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Generation & Segregation cluster_1 Waste Classification cluster_2 Collection Protocol cluster_3 Final Disposal Pathway start Waste Generation (Containing this compound) identify Identify Waste Stream start->identify pure Pure Compound or Concentrated Liquid Waste identify->pure solid Contaminated Solids (Gloves, Wipes, Silica) identify->solid aqueous Dilute Aqueous Waste (e.g., from extractions) identify->aqueous collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container pure->collect_liquid collect_solid Double-bag and place in Labeled 'Halogenated Organic Solid Waste' Container solid->collect_solid collect_aqueous Collect in Labeled 'Halogenated Aqueous Waste' Container aqueous->collect_aqueous store Store Securely in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_aqueous->store pickup Arrange Pickup by Licensed Hazardous Waste Contractor store->pickup incinerate Final Disposal: High-Temperature Incineration (>1100 °C) pickup->incinerate

Caption: Decision workflow for handling and disposing of this compound waste streams.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety above all else.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate all personnel from the immediate area.

    • If safe to do so, remove all sources of ignition.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

By adhering to these scientifically grounded procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 3-Fluoro-5-methoxyaniline: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Fluoro-5-methoxyaniline is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides an in-depth, procedural framework for the safe handling of this aromatic amine, focusing on the critical role of Personal Protective Equipment (PPE). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a comprehensive understanding of the compound's specific hazards.

Hazard Assessment: Understanding the Risks of this compound

This compound is a substituted aniline, a class of aromatic amines that necessitates careful handling.[1] Its specific hazard profile, as classified under the Globally Harmonized System (GHS), dictates the stringent protective measures required. The primary routes of exposure are inhalation, skin contact, and ingestion, each posing significant health risks.[2][3] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin.[4]

A thorough review of the Safety Data Sheet (SDS) is the mandatory first step before any handling.[5] The key hazards are summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

Understanding these classifications is not a mere formality; it is the scientific basis for the PPE selections that follow. The compound's ability to cause systemic harm through multiple exposure routes demands a multi-layered defense strategy.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

Where engineering controls are the first line of defense, PPE is the essential barrier between you and the chemical. The selection of PPE must directly counteract the identified hazards.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, from weighing to transfers, must be conducted within a properly functioning chemical fume hood.[5][6] This is non-negotiable. The fume hood's constant airflow is critical to minimize the concentration of vapors and prevent inhalation, which can cause respiratory irritation.[2]

Personal Protective Equipment Ensemble
PPE CategorySpecificationRationale for Use
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a full-face shield.[2][7]Protects against splashes and vapors that can cause serious, irreversible eye damage.[2][5] The face shield offers a broader barrier for the entire face.[8]
Skin & Body Protection Gloves: Chemical-resistant nitrile or neoprene gloves. Always double-glove.[5][9] Lab Coat: A chemically resistant, flame-retardant lab coat or apron.[2]Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption.[2][4] Double-gloving provides an extra layer of protection against potential tears or rapid permeation.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is required if there is any risk of the fume hood failing or if working outside of a hood is unavoidable (e.g., during a large spill).[2][5]Serves as a crucial backup to engineering controls to prevent the inhalation of harmful vapors.[2]

Operational Workflow: A Step-by-Step Guide

A systematic workflow minimizes the risk of exposure at every stage. The following diagram and protocol outline the critical steps for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_dispose Phase 3: Decontamination & Disposal prep1 Review SDS prep2 Don Full PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Aliquot Chemical prep3->handle1 Begin work handle2 Perform Reaction handle1->handle2 disp1 Decontaminate Glassware handle2->disp1 Work complete disp2 Segregate Waste disp1->disp2 disp3 Doff PPE Correctly disp2->disp3

Caption: A generalized workflow for the safe handling of this compound.

Phase 1: Preparation
  • Review the SDS: Before entering the lab, thoroughly read and understand the Safety Data Sheet for this compound.[5]

  • Don Appropriate PPE: Equip yourself with the full PPE ensemble as detailed in the table above. Ensure gloves are inspected for any signs of degradation or punctures.[10]

  • Prepare the Work Area: Verify the fume hood is operational. Ensure the work area is clean and uncluttered. Place absorbent, plastic-backed pads on the work surface to contain minor spills.

Phase 2: Handling
  • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.[5]

  • Perform Experiment: Keep all containers tightly closed when not in use.[2] Ensure all manipulations are performed at least 6 inches inside the fume hood sash.

Phase 3: Decontamination & Disposal
  • Decontaminate: Thoroughly decontaminate all surfaces and equipment after use.

  • Segregate Waste: Dispose of contaminated materials, including gloves and absorbent pads, into a designated hazardous waste container.[2]

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Following Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical help.[2]

  • Following Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[11]

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.[4]

  • Chemical Waste: Unused this compound and reaction waste containing it must be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[12]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][12]

By adhering to these rigorous PPE and handling protocols, you build a resilient safety culture that protects not only yourself but also your colleagues and the environment. This commitment to operational excellence is the hallmark of a trustworthy and authoritative scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-methoxyaniline
Reactant of Route 2
3-Fluoro-5-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.